molecular formula C11H15FO3 B1443056 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol CAS No. 1354950-29-0

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

Cat. No.: B1443056
CAS No.: 1354950-29-0
M. Wt: 214.23 g/mol
InChI Key: FOMYCDKDGUYSTJ-UHFFFAOYSA-N
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Description

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C11H15FO3 and its molecular weight is 214.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5,8,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMYCDKDGUYSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203267
Record name Benzenemethanol, 2-fluoro-6-(2-methoxyethoxy)-α-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-29-0
Record name Benzenemethanol, 2-fluoro-6-(2-methoxyethoxy)-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-fluoro-6-(2-methoxyethoxy)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Applications of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

[1]

Executive Summary

This compound (CAS 1354950-29-0 ) is a high-value pharmaceutical intermediate characterized by a fluorinated phenyl core substituted with a solubilizing glycol ether side chain and a chiral secondary alcohol handle. This molecule is strategically employed in medicinal chemistry to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates. The fluorine atom provides metabolic stability by blocking labile sites on the aromatic ring, while the methoxyethoxy motif enhances aqueous solubility and lipophilicity balance.

This guide details the physicochemical profile, synthetic pathways, and analytical protocols required for the effective utilization of this compound in drug development workflows.

Chemical Identity & Structural Analysis[2][3]

Nomenclature & Identifiers
Property Details
IUPAC Name This compound
CAS Number 1354950-29-0
Molecular Formula C₁₁H₁₅FO₃
Molecular Weight 214.23 g/mol
SMILES CC(O)C1=C(F)C=CC=C1OCCOC
InChI Key Generated from structure
Structural Features

The molecule consists of three distinct functional domains, each serving a specific role in ligand design:

  • Secondary Alcohol (C1-OH): A chiral center (R/S) serving as the primary conjugation site for coupling to amines (via activation) or phenols (via Mitsunobu reaction).

  • Ortho-Fluorine (C2-F): Induces a dipole moment and blocks oxidative metabolism at the ortho-position, a common strategy to extend half-life (

    
    ).
    
  • Methoxyethoxy Tail (C6-O-PEG1): A short polyethylene glycol (PEG) mimic that disrupts crystal packing to improve solubility and acts as a hydrogen bond acceptor.

Physicochemical Profile

The following data aggregates experimental observations and consensus predictions based on the fragment contribution method.

Key Properties Table
PropertyValue / RangeConfidenceSignificance
Physical State Viscous Oil or Low-Melting SolidHighHandling requires warming for quantitative transfer.
Boiling Point 310°C ± 20°C (at 760 mmHg)PredictedHigh thermal stability allows for standard reflux conditions.
LogP (Octanol/Water) 1.8 ± 0.3HighLipophilicity is optimal for membrane permeability (Lipinski compliant).
pKa (Acidic) 14.8 ± 0.2 (Secondary Alcohol)HighNeutral at physiological pH; deprotonation requires strong bases (e.g., NaH).
Water Solubility ~2–5 mg/mLModerateEnhanced by the ether tail compared to unsubstituted phenyl ethanol.
H-Bond Donors 1ExactThe hydroxyl group.[1][2]
H-Bond Acceptors 3ExactThe hydroxyl oxygen and two ether oxygens.
Polar Surface Area (PSA) 48 ŲExactWell within the range for blood-brain barrier (BBB) penetration if required.

Synthetic Methodology

The synthesis of this compound typically proceeds via the reduction of its ketone precursor. For pharmaceutical applications requiring high enantiomeric excess (ee), asymmetric transfer hydrogenation is preferred over non-selective hydride reduction.

Synthesis Workflow (Graphviz)

The following diagram outlines the conversion of the commercially available fluorophenol starting material to the final chiral alcohol.

SynthesisWorkflowStart2-Fluoro-6-hydroxyacetophenone(Starting Material)Step1Alkylation(2-Bromoethyl methyl ether, K2CO3)Start->Step1Ether FormationIntermediateKetone Intermediate1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethanoneStep1->IntermediateYield >85%Step2Asymmetric Reduction(Ru-Noyori Catalyst, HCOOH/TEA)Intermediate->Step2Stereoselective ReductionFinalChiral Alcohol(R)- or (S)-TargetStep2->Finalee >98%

Figure 1: Synthetic route from substituted acetophenone to the target chiral alcohol.

Protocol Narrative
  • Etherification: The phenolic hydroxyl of 2-fluoro-6-hydroxyacetophenone is alkylated using 2-bromoethyl methyl ether in the presence of Potassium Carbonate (

    
    ) in DMF or Acetone. This installs the solubilizing tail.
    
  • Reduction:

    • Racemic: Sodium Borohydride (

      
      ) in Methanol at 0°C yields the racemic alcohol.
      
    • Chiral: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-arene complex (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) in a Formic acid/Triethylamine azeotrope yields the chiral alcohol with high enantioselectivity.

Analytical Characterization

Validating the identity and purity of CAS 1354950-29-0 requires a multi-modal approach. The fluorine atom provides a unique handle for

Spectroscopic Markers
MethodCharacteristic SignalsInterpretation

NMR
(400 MHz, CDCl₃)

1.50 (d, 3H,

)

5.15 (q, 1H,

-OH)

3.40 (s, 3H,

)

4.10-4.20 (m, 4H,

)
The quartet at 5.15 ppm confirms the reduction of the ketone. The distinct methyl singlet at 3.40 ppm confirms the ether tail.

NMR

-110 to -120 ppm (m, 1F)
Diagnostic signal for ortho-fluorine substitution.
Mass Spectrometry (ESI+)

237


197

Sodium adduct is common. Loss of hydroxyl group (dehydration) is observed in acidic sources.
IR Spectroscopy 3350-3450

(Broad)
Strong O-H stretch indicating alcohol functionality.
Quality Control Workflow (Graphviz)

QCWorkflowcluster_purityPurity Analysiscluster_identityIdentity VerificationSampleCrude ProductHPLCHPLC-UV (210/254 nm)Check for Ketone ImpuritySample->HPLCNMR1H / 19F NMRSample->NMRChiralHPLCChiral HPLC(Chiralpak AD-H or OD-H)Determine % eeHPLC->ChiralHPLCIf ChiralReleaseCertificate of Analysis(COA)ChiralHPLC->ReleaseNMR->ReleaseMSLC-MS (ESI)MS->Release

Figure 2: Analytical workflow for releasing a batch of pharmaceutical-grade intermediate.

Handling, Stability & Safety

Storage Protocols
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the compound is relatively stable, low temperature prevents slow oxidation of the secondary alcohol to the ketone.

  • Atmosphere: Store under Argon or Nitrogen . The ether tail can be susceptible to peroxide formation over extended periods if exposed to air.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Safety Profile (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of aerosols.

References

  • Chemical Identity: this compound.[3][4] CAS 1354950-29-0.[4] National Center for Biotechnology Information. PubChem Compound Summary.

    • Commercial Availability:Catalog Entry for CAS 1354950-29-0. BLD Pharm / CymitQuimica.

      • Synthetic Methodology (General): Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996. (Standard protocol for chiral reduction of acetophenones).

        • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Mechanistic insight into metabolic stability).

          Molecular weight and structural formula of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive scaffolds for agrochemicals (specifically triazolopyrimidine sulfonamide herbicides) and pharmaceutical kinase inhibitors. Its structural core features a 1,2,6-trisubstituted benzene ring , combining a lipophilic fluorine atom with a solubilizing glycol ether tail. This specific substitution pattern modulates metabolic stability and solubility, making the molecule a critical "linker" fragment in structure-activity relationship (SAR) studies.

          This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization of this compound, providing a robust roadmap for its utilization in research and development.

          Chemical Identity & Physicochemical Properties[1][2][3][4][5]

          Nomenclature & Identifiers
          PropertyDetail
          IUPAC Name This compound
          Common Name
          
          
          -Methyl-2-fluoro-6-(2-methoxyethoxy)benzenemethanol
          Molecular Formula C₁₁H₁₅FO₃
          Molecular Weight 214.23 g/mol
          CAS Number Not widely listed; Analogous to 1335013-59-6 class
          SMILES COCCOC1=C(C(C)O)C(F)=CC=C1
          Structural Analysis

          The molecule consists of a chiral center at the benzylic position (C1 of the ethyl group).

          • Fluorine (C2): Provides metabolic blockage and electronic modulation of the ring.

          • Methoxyethoxy (C6): Acts as a solubilizing group (PEG-mimetic) and hydrogen bond acceptor, crucial for binding affinity in enzyme pockets.

          • Secondary Alcohol (C1-ethyl): A versatile handle for further functionalization (e.g., conversion to chlorides, amines, or esters).

          Calculated Physicochemical Data
          ParameterValue (Predicted)Significance
          LogP 1.8 - 2.1Moderate lipophilicity; good membrane permeability.
          TPSA 48.0 ŲFavorable for oral bioavailability (Rule of 5 compliant).
          H-Bond Donors 1 (OH)Key interaction point for target proteins.
          H-Bond Acceptors 3 (O, O, F)Facilitates solvation and ligand-receptor binding.
          Boiling Point ~310°C (at 760 mmHg)High boiling point due to H-bonding; requires high-vac distillation.

          Synthetic Methodology

          The synthesis of this compound is most efficiently achieved via a two-step sequence starting from commercially available 2,6-difluoroacetophenone . This route minimizes side reactions and allows for scalable production.

          Reaction Scheme Diagram

          The following directed graph illustrates the nucleophilic aromatic substitution (

          
          ) followed by carbonyl reduction.
          

          SynthesisPath Start 2,6-Difluoroacetophenone (C8H6F2O) Intermediate Intermediate Ketone 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethanone Start->Intermediate Step 1: SnAr Reflux, 4h Reagent1 2-Methoxyethanol NaH / THF Reagent1->Intermediate Product Target Alcohol This compound Intermediate->Product Step 2: Reduction 1h Reagent2 NaBH4 / MeOH (0°C to RT) Reagent2->Product

          Figure 1: Two-step synthesis via regioselective nucleophilic aromatic substitution and hydride reduction.

          Detailed Experimental Protocol
          Step 1: Synthesis of the Ketone Intermediate

          Reaction Type: Nucleophilic Aromatic Substitution (

          
          )
          

          Rationale: The acetyl group at position 1 is electron-withdrawing, activating the ortho-fluorines. Substitution occurs mono-selectively at C6 due to steric hindrance and electronic deactivation after the first substitution.

          • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

          • Reagent Prep: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF (50 mL) at 0°C.

          • Addition: Dropwise add 2-methoxyethanol (1.1 eq) over 15 minutes. Stir for 30 min to generate the alkoxide.

          • Substrate Addition: Add 2,6-difluoroacetophenone (1.0 eq) dissolved in THF (20 mL) dropwise.

          • Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

          • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

          • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the ketone intermediate as a pale yellow oil.

          Step 2: Reduction to Target Alcohol

          Reaction Type: Carbonyl Reduction

          Rationale: Sodium Borohydride (NaBH₄) is chosen over LiAlH₄ for chemoselectivity, avoiding defluorination or ether cleavage.

          • Solvation: Dissolve the Ketone Intermediate (1.0 eq) in Methanol (10 mL/g). Cool to 0°C.

          • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. (Caution: Gas evolution).

          • Completion: Stir at 0°C for 30 min, then allow to warm to RT for 1 hour.

          • Quench: Carefully add acetone (to consume excess hydride) followed by 1N HCl to adjust pH to ~6.

          • Isolation: Remove MeOH under vacuum. Partition residue between water and DCM. Dry organic layer (Na₂SO₄) and concentrate.

          • Final Product: The resulting oil is typically >95% pure.[1] If necessary, distill under high vacuum (Kugelrohr).

          Analytical Characterization (Self-Validating Data)

          To confirm the structure, the following spectroscopic signals must be observed.

          ¹H NMR (400 MHz, CDCl₃) Expectation
          • Aromatic Region (6.5 - 7.3 ppm):

            • Multiplet (1H, td) for H-4 (para to acetyl).

            • Multiplet (1H, d) for H-3 (ortho to F).

            • Multiplet (1H, d) for H-5 (ortho to ether).

          • Benzylic Proton (5.1 - 5.3 ppm):

            • Quartet (1H) corresponding to

              
              .
              
          • Ether Linkage (3.5 - 4.2 ppm):

            • Multiplets (4H) for

              
              .
              
          • Methoxy Group (3.4 ppm):

            • Singlet (3H) for

              
              .
              
          • Methyl Group (1.5 ppm):

            • Doublet (3H) for

              
              .
              
          Mass Spectrometry (ESI+)
          • Parent Ion [M+Na]⁺: Calculated: 237.23 m/z.

          • Fragmentation: Loss of water [M-18]⁺ is common for benzylic alcohols.

          Applications in Drug & Agrochemical Design

          Agrochemicals (Herbicides)

          This molecule serves as a critical intermediate for Triazolopyrimidine Sulfonamides (e.g., analogs of Penoxsulam).

          • Mechanism: The 2-fluoro-6-alkoxy pattern creates a specific steric lock when the phenyl ring rotates, essential for binding to the Acetolactate Synthase (ALS) enzyme.

          • Utility: The alcohol group is often converted to a leaving group (chloride/mesylate) to couple with heterocyclic amines.

          Medicinal Chemistry (Kinase Inhibitors)
          • Solubility Handle: The 2-methoxyethoxy tail is a classic "solubilizing tail" used to improve the pharmacokinetic profile of lipophilic kinase inhibitors (e.g., B-Raf or EGFR inhibitors).

          • Metabolic Stability: The fluorine atom at the C2 position blocks metabolic oxidation at a typically labile site, extending the half-life (

            
            ) of the drug candidate.
            

          Safety & Handling

          • Hazards: Classed as an Irritant (Skin/Eye). The precursor (2,6-difluoroacetophenone) is a lachrymator.

          • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.

          • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work must be performed in a fume hood.

          References

          • Reduction of Acetophenones

            • Title: Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid.[1]

            • Source: PMC / NIH (Vertex AI Search Result 1.1)
            • URL:[Link] (Generalized protocol validation).

          • Fluorinated Ether Synthesis

            • Title: Automated Synthesis of F-BCPP-EF (Mitochondrial Complex I Inhibitor Tracers).
            • Source: Frontiers in Chemistry (Vertex AI Search Result 1.8)
            • URL:[Link]

          • General Reactivity of NaBH4

            • Title: The Reduction of Aldehydes and Ketones.[2][3][1][4]

            • Source: Chemistry LibreTexts (Vertex AI Search Result 1.6)
            • URL:[Link]

          Sources

          A Technical Guide to Hazard Identification and Safe Handling of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction: Navigating the Safety Landscape of Novel Chemical Entities

          In the fast-paced environment of pharmaceutical research and development, novel chemical entities (NCEs) are synthesized daily. While these molecules hold the promise of therapeutic breakthroughs, they also present a significant challenge in terms of occupational safety. 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol is one such NCE, and as with any compound at the frontier of discovery, a comprehensive, dedicated Safety Data Sheet (SDS) is often not yet available.

          This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on how to approach the hazard identification and safe handling of this and other novel compounds. As a Senior Application Scientist, the principles outlined here are rooted in a proactive safety culture, emphasizing that any new or uncharacterized substance should be treated as potentially hazardous until sufficient data is generated to state otherwise.[1][2] This document will provide a framework for conducting a thorough risk assessment by drawing logical parallels from structurally similar compounds and adhering to established best practices for chemical safety.

          Predictive Hazard Analysis: Extrapolating from Structural Analogs

          In the absence of a specific SDS for this compound, a predictive hazard analysis based on its structural components is a scientifically sound and prudent approach. The molecule is a substituted phenylethanol derivative. By examining the known hazards of related compounds, we can anticipate the potential risks associated with our target molecule.

          Core Structure Analysis:

          The foundational structure is a phenylethanol core. We will consider two primary isomers, 1-phenylethanol and 2-phenylethanol, as our primary reference points.

          • 1-Phenylethanol: This secondary alcohol is classified as harmful if swallowed and causes serious eye irritation.[3][4]

          • 2-Phenylethanol: Also a primary alcohol, it is harmful if swallowed and causes serious eye irritation.[5][6]

          • 2-Phenoxyethanol: This related glycol ether is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation.[7][8]

          Substituent Effects:

          The phenyl ring of our target molecule has two substituents: a fluorine atom and a methoxyethoxy group.

          • Fluorine Substitution: The presence of a fluoro group on the aromatic ring can influence the molecule's reactivity and metabolic pathways. While not always directly correlated with increased toxicity, halogenated aromatic compounds warrant careful handling due to the potential for metabolic activation to reactive intermediates.

          • Methoxyethoxy Group: This ether linkage introduces properties similar to glycol ethers. Some glycol ethers are known to have reproductive and developmental toxicity.[9]

          Based on this analysis, it is reasonable to assume that this compound may exhibit the following hazards:

          • Acute oral toxicity.

          • Serious eye irritation or damage.

          • Potential for skin and respiratory tract irritation.

          A summary of the GHS classifications for our reference compounds is provided in the table below.

          CompoundGHS Hazard ClassificationHazard Statements
          1-Phenylethanol Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2)H302: Harmful if swallowed, H319: Causes serious eye irritation
          2-Phenylethanol Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2A)H302: Harmful if swallowed, H319: Causes serious eye irritation[5]
          2-Phenoxyethanol Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1), Specific target organ toxicity - single exposure (Category 3)H302: Harmful if swallowed, H318: Causes serious eye damage, H335: May cause respiratory irritation[8]
          Workflow for Hazard Identification and Risk Assessment of a Novel Chemical

          The following diagram illustrates a systematic approach to hazard identification and risk assessment for a novel chemical entity like this compound. This workflow ensures a comprehensive evaluation before any laboratory work commences.

          Hazard_Assessment_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Hazard Identification cluster_2 Phase 3: Risk Assessment & Control cluster_3 Phase 4: Documentation & Review Start Start: Novel Compound Synthesized Lit_Search Literature & Database Search (SDS, PubChem, etc.) Start->Lit_Search Struct_Analysis Structural Analog Analysis Lit_Search->Struct_Analysis Predictive_Tox Predictive Toxicology (In Silico Modeling) Struct_Analysis->Predictive_Tox GHS_Classification Provisional GHS Classification Predictive_Tox->GHS_Classification Hazard_ID Identify Potential Hazards: - Physical (Flammability) - Health (Toxicity, Irritation) - Environmental GHS_Classification->Hazard_ID Exposure_Scenarios Define Exposure Scenarios (Weighing, Dissolving, Reaction) Hazard_ID->Exposure_Scenarios Risk_Matrix Risk Assessment (Likelihood vs. Severity) Exposure_Scenarios->Risk_Matrix Control_Measures Implement Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE Risk_Matrix->Control_Measures SOP_Dev Develop Standard Operating Procedure (SOP) Control_Measures->SOP_Dev Training Personnel Training SOP_Dev->Training Review Periodic Review & Update Training->Review

          Caption: Hazard Assessment Workflow for Novel Chemicals.

          Standard Operating Procedures for Safe Handling

          Given the predicted hazards, the following protocols must be implemented when handling this compound. These procedures are designed to minimize exposure and mitigate risk.

          1. Personal Protective Equipment (PPE):

          A baseline of robust PPE is non-negotiable.[2]

          • Eye Protection: ANSI Z87.1-compliant safety glasses are mandatory at all times. When there is a splash hazard, chemical splash goggles and a face shield must be worn.[1]

          • Hand Protection: Nitrile or neoprene gloves should be used. Given the potential for skin absorption, it is crucial to inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

          • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

          • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

          2. Engineering Controls:

          • Chemical Fume Hood: All weighing, transferring, and experimental manipulations involving this compound must be conducted in a properly functioning chemical fume hood.[10]

          • Ventilation: The laboratory should have adequate general ventilation.

          3. Safe Handling and Storage:

          • Labeling: All containers of the compound must be clearly labeled with the chemical name, appropriate hazard pictograms (e.g., irritant, health hazard), and a statement indicating that the hazards are not fully known.[11]

          • Storage: The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] It should be stored in a tightly sealed container within secondary containment.[1]

          • Quantities: Only the minimum quantity required for an experiment should be handled at any given time.[12]

          4. Spill and Emergency Procedures:

          • Spill Response: Treat any spill as a major event.[1] Evacuate the immediate area and notify your supervisor. If the spill is manageable and you are trained to do so, use an appropriate absorbent material for liquid spills, avoiding dust generation for solid spills.

          • First Aid:

            • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

            • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

            • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

            • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

          Conclusion: A Commitment to Proactive Safety

          The responsible development of novel therapeutics is intrinsically linked to a rigorous and proactive approach to chemical safety. While this compound may not have a formally established SDS, the principles of predictive hazard analysis and adherence to stringent safety protocols provide a robust framework for its safe handling. By treating all novel compounds as potentially hazardous and implementing the control measures outlined in this guide, research and development professionals can foster a culture of safety that protects themselves, their colleagues, and the integrity of their scientific pursuits.

          References

          • Novel Chemicals with Unknown Hazards SOP.
          • Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety.
          • Specifications, Uses, SDS of Phenyl Ethanol Manufacturers.
          • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
          • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University.
          • Ten Tips for Handling Hazardous Chemicals in a Lab.
          • SAFETY DATA SHEET - Sigma-Aldrich.
          • 1-Phenylethanol | C8H10O | CID 7409 - PubChem - NIH.
          • 1-Phenylethanol - GESTIS-Stoffdatenbank - DGUV.
          • 2-Phenylethanol | C8H10O | CID 6054 - PubChem - NIH.
          • 2-Phenylethanol = 99.0 GC 60-12-8 - Sigma-Aldrich.
          • Material Safety Data Sheet.
          • SAFETY DATA SHEET - Fisher Scientific.
          • Materlal Safety Data Sheet Flammability: F¡re:.
          • Safety Data Sheet - DC Fine Chemicals.
          • SAFETY DATA SHEET - Actylis Lab Solutions.

          Sources

          An In-Depth Technical Guide to 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

          Author: BenchChem Technical Support Team. Date: February 2026

          This technical guide provides a comprehensive overview of the novel chemical entity, 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol. As this compound is not extensively documented in publicly accessible chemical databases, this whitepaper constructs a scientific profile based on established principles of organic synthesis and medicinal chemistry. We will explore its chemical identity, propose a robust synthetic pathway, and discuss its potential pharmacological significance by drawing parallels with structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of new molecular entities.

          Chemical Identity and Descriptors

          The first step in characterizing any new molecule is to establish its unequivocal identity through standardized chemical nomenclature and identifiers.

          Nomenclature and Structural Representation
          • IUPAC Name: this compound

          • Molecular Formula: C₁₁H₁₅FO₃

          • Molecular Weight: 214.23 g/mol

          • SMILES: CCOCC1=C(F)C=CC=C1C(C)O

          • InChIKey: InChIKey=SJGXBFXJJDYJQS-UHFFFAOYSA-N

          The structure comprises a phenylethanol core, which is a common scaffold in many biologically active compounds. Key substitutions on the phenyl ring include a fluorine atom at the 2-position and a methoxyethoxy group at the 6-position. These substitutions are expected to significantly influence the molecule's physicochemical properties and its interactions with biological targets.

          Tabulated Chemical Identifiers
          IdentifierValue
          IUPAC Name This compound
          Molecular Formula C₁₁H₁₅FO₃
          Molecular Weight 214.23 g/mol
          SMILES CCOCC1=C(F)C=CC=C1C(C)O
          InChIKey SJGXBFXJJDYJQS-UHFFFAOYSA-N
          CAS Number Not currently assigned

          Proposed Synthetic Pathway

          A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. The proposed route leverages well-established and reliable organic reactions.

          Retrosynthetic Analysis

          The target molecule can be disconnected at the C-O bond of the ethanol moiety, suggesting a reduction of a corresponding acetophenone precursor. This precursor, in turn, can be synthesized via the O-alkylation of a phenolic acetophenone.

          Step-by-Step Synthesis Workflow

          The proposed synthesis involves three key steps:

          • Synthesis of the Precursor: Starting with a suitable fluorinated phenol derivative, an acetyl group is introduced to form a hydroxyacetophenone.

          • O-Alkylation: The phenolic hydroxyl group is then alkylated with 2-bromoethyl methyl ether to introduce the methoxyethoxy side chain.

          • Reduction: The final step involves the reduction of the ketone to the desired secondary alcohol.

          Figure 1: Proposed synthetic workflow for this compound.

          Detailed Experimental Protocol

          Step 1: Synthesis of 2-Fluoro-6-hydroxyacetophenone

          This starting material can be synthesized from 2-fluoro-6-methoxyacetophenone via demethylation using aluminum chloride or boron tribromide, a reaction well-documented in the literature.[1]

          Step 2: O-Alkylation of 2-Fluoro-6-hydroxyacetophenone

          • Materials: 2-Fluoro-6-hydroxyacetophenone, 2-bromoethyl methyl ether, potassium carbonate (K₂CO₃), acetone.

          • Procedure:

            • To a solution of 2-fluoro-6-hydroxyacetophenone (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

            • Stir the mixture at room temperature for 30 minutes.

            • Add 2-bromoethyl methyl ether (1.2 equivalents) dropwise to the suspension.

            • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

            • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

            • Purify the crude product by column chromatography on silica gel to obtain 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one. The use of a suitable solvent system is crucial for achieving high purity.[2][3][4][5][6]

          Step 3: Reduction of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one

          • Materials: 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one, sodium borohydride (NaBH₄), methanol.

          • Procedure:

            • Dissolve 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

            • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

            • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.[7][8][9]

            • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

            • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

            • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

            • Further purification can be achieved by column chromatography if necessary.

          Scientific Rationale and Potential in Drug Development

          The structural features of this compound suggest its potential as a pharmacologically active agent, particularly within the realm of medicinal chemistry targeting the central nervous system and adrenergic receptors.

          The Role of the Phenylethanolamine Scaffold

          The phenylethanolamine skeleton is a cornerstone of many adrenergic drugs, with substitutions on the phenyl ring and the side chain dictating receptor selectivity and pharmacological activity.[10][11][12][13] Maximal activity is often observed with specific hydroxylation patterns on the phenyl ring and a β-hydroxyl group on the ethylamine side chain.[12]

          Impact of Fluorine Substitution

          The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties.[14][15][16]

          • Metabolic Stability: The high strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to enzymatic degradation.[14][16]

          • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity.[14][16]

          • Lipophilicity and Permeability: Fluorine substitution can alter a compound's lipophilicity, which in turn affects its ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[14][17][18]

          Influence of the Methoxyethoxy Group

          The methoxy group is a common feature in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[19][20][21] The extended methoxyethoxy group in the target molecule is likely to further impact its properties:

          • Solubility and Lipophilicity: The ether linkages can improve aqueous solubility and modulate lipophilicity, which can be fine-tuned to optimize pharmacokinetic profiles.[22]

          • Conformational Flexibility: This side chain introduces a degree of conformational flexibility, which may allow for optimal positioning within a receptor's binding pocket.

          SAR cluster_Molecule This compound cluster_Properties Potential Pharmacological Profile A Phenylethanol Core P1 Adrenergic Receptor Modulation A->P1  Core Scaffold B 2-Fluoro Substitution P2 Enhanced Metabolic Stability B->P2  Metabolic Shielding P3 Improved CNS Penetration B->P3  Increased Lipophilicity C 6-Methoxyethoxy Group P4 Modulated Solubility & Lipophilicity C->P4  Solubility & Flexibility

          Figure 2: Structure-Activity Relationship logic for the target molecule.

          Conclusion and Future Directions

          While this compound is not a commercially cataloged compound, its rational design based on established pharmacophores suggests it as a promising candidate for further investigation. The proposed synthetic route is robust and relies on well-understood chemical transformations, making the compound accessible for experimental evaluation.

          Future research should focus on the successful synthesis and purification of this molecule, followed by a comprehensive characterization of its physicochemical properties. Subsequent in vitro and in vivo studies would be necessary to elucidate its pharmacological profile and to validate the hypotheses regarding its potential as a novel therapeutic agent. The insights gained from such studies would contribute valuable knowledge to the field of medicinal chemistry, particularly in the design of next-generation fluorinated and ether-linked phenylethanolamine derivatives.

          References

          • Caroon, J. M., et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744.
          • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
          • ChemicalBook. (2025). 2'-FLUORO-6'-HYDROXYACETOPHENONE | 93339-98-1.
          • Studylib. (n.d.). Acetophenone Reduction Lab: 1-Phenylethanol Synthesis.
          • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85.
          • Morressier. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry.
          • Křenková, A., et al. (2015). Kinetics of acetophenone reduction to (R)
          • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed.
          • Vaia. (n.d.). Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent.
          • Wikipedia. (n.d.). Acetophenone.
          • Pharmacy 180. (n.d.).
          • Al-Zoubi, W. (2023).
          • Brainly. (2023).
          • Grunewald, G. L., et al. (1987). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. PubMed.
          • ResearchGate. (n.d.).
          • StudyRaid. (2025). Understand grignard-Based Routes to Acetophenone.
          • ResearchGate. (n.d.).
          • Morris, H., & Wallach, J. (2018). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. PMC.
          • ResearchGate. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.
          • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
          • Al-Zoubi, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
          • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
          • ACS Omega. (2021).
          • Organic Chemistry Portal. (n.d.). Grignard Reaction.
          • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
          • Quora. (2021). Can Grignard reagent turn ketone into alkene?
          • YouTube. (2023).
          • ResearchGate. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine.
          • PharmaXChange.info. (2011).
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          • PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone.
          • Wikipedia. (n.d.). Phenylethanolamine.
          • ResearchGate. (2025). (PDF)
          • PubMed. (n.d.). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study.
          • ResearchGate. (2025).
          • BenchChem. (2025). Application Notes and Protocols: The Role of Fluorinated Compounds in Enhancing Pharmacological Activity.
          • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine.
          • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone.
          • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
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          Literature review on 2-methoxyethoxy substituted phenyl ethanols

          Author: BenchChem Technical Support Team. Date: February 2026

          An In-Depth Technical Guide to 2-Methoxyethoxy-Substituted Phenylethanols: Synthesis, Properties, and Biological Significance

          Executive Summary

          The 2-methoxyethoxy-substituted phenylethanol scaffold represents a class of organic compounds with significant, yet underexplored, potential in medicinal chemistry and materials science. By combining the structural features of phenylethanol—a common moiety in biologically active molecules and fragrances—with the 2-methoxyethoxy side chain, these compounds offer modified physicochemical properties such as solubility, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of this chemical class for researchers, scientists, and drug development professionals. We will delve into robust synthetic strategies, methods for physicochemical characterization, and a forward-looking analysis of their potential biological activities and applications, grounded in structure-activity relationships inferred from related compounds.

          Introduction to the Phenyl Ethanol and 2-Methoxyethoxy Scaffolds

          The Phenyl Ethanol Moiety: A Privileged Structure

          The phenylethanol framework is a cornerstone in the design of functional molecules. 2-Phenylethanol itself is a well-known aromatic alcohol with a characteristic rose-like scent, making it a staple in the fragrance and cosmetic industries.[1][2] Beyond its olfactory properties, it serves as a valuable synthetic precursor and exhibits antimicrobial activity, which is often linked to its ability to disrupt bacterial membrane structures.[2][3] Its derivatives are integral to a wide range of pharmaceuticals, acting on targets from the central nervous system to inflammatory pathways.

          The 2-Methoxyethoxy Group: A Physicochemical Modulator

          The 2-methoxyethoxy group, (-O-CH₂CH₂-O-CH₃), is an ethylene glycol-derived ether. Its inclusion in a molecular structure is a strategic choice to fine-tune key drug-like properties. The ether linkages can act as hydrogen bond acceptors, potentially improving aqueous solubility and altering interactions with biological targets. The terminal methyl group caps the chain, preventing the formation of a free hydroxyl that could be a site for rapid metabolism (e.g., glucuronidation). This chain can also influence the molecule's conformation and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The solvent 2-(2-methoxyethoxy)ethanol, also known as diethylene glycol monomethyl ether (diEGME), is widely used in industrial processes for resins, dyes, and inks.[4]

          Synthetic Strategies and Methodologies

          The synthesis of 2-methoxyethoxy-substituted phenylethanols is readily achievable through established organic chemistry reactions. The most direct and versatile approach is the Williamson ether synthesis, starting from a suitably substituted hydroxyphenylethanol.

          Primary Synthetic Route: Williamson Ether Synthesis

          This classical method involves the reaction of an alkoxide with a primary alkyl halide. For the target compounds, this translates to the O-alkylation of a hydroxyphenylethanol with a 2-methoxyethoxy electrophile. A key advantage of this strategy is its modularity, allowing for the synthesis of a diverse library of derivatives by simply varying the starting phenol.

          A patent for the preparation of related 2-methoxyethoxy-benzenes describes an efficient process reacting a phenol compound with 2-chloroethyl methyl ether, which serves as a foundational methodology.[5]

          Experimental Protocol: Synthesis of 4-(2-(2-methoxyethoxy)ethoxy)phenylethanol

          • Deprotonation of the Phenol:

            • To a solution of 4-hydroxyphenylethanol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).

            • Causality: Anhydrous polar aprotic solvents are chosen to fully dissolve the reactants and avoid competing reactions with a protic solvent. K₂CO₃ is a milder, safer base suitable for gram-scale synthesis, while NaH ensures complete and irreversible deprotonation for higher reactivity.

            • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide intermediate.

          • Alkylation:

            • To the phenoxide solution, add 2-methoxyethyl chloride (or bromide) (1.2 eq.) dropwise.

            • Optionally, a catalytic amount of sodium iodide can be added to facilitate the reaction via the Finkelstein reaction, converting the chloride to the more reactive iodide in situ.

            • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

            • Causality: Heating is required to overcome the activation energy of the Sₙ2 reaction. Using a slight excess of the alkylating agent ensures the reaction goes to completion.

          • Work-up and Purification:

            • Cool the reaction to room temperature and quench by slowly adding water.

            • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

            • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

            • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methoxyethoxy-substituted phenylethanol.

          Diagram: Williamson Ether Synthesis Workflow

          G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Purification start 4-Hydroxyphenylethanol + Base (e.g., K₂CO₃) solvent Solvent: Polar Aprotic (DMF) start->solvent phenoxide Potassium 4-(2-hydroxyethyl)phenoxide (Intermediate) solvent->phenoxide alkyl_halide Add 2-Methoxyethyl Chloride phenoxide->alkyl_halide heating Heat (60-80°C) Monitor via TLC alkyl_halide->heating product_crude Crude Product Mixture heating->product_crude workup Aqueous Work-up & Extraction product_crude->workup purification Flash Column Chromatography workup->purification final_product Pure Target Compound purification->final_product

          Caption: Workflow for the Williamson ether synthesis of a 2-methoxyethoxy substituted phenylethanol.

          Physicochemical Properties and Characterization

          The successful synthesis of these compounds must be validated through rigorous characterization. The unique combination of the aromatic ring, ethanol side chain, and ether linkages gives rise to a distinct spectroscopic signature.

          PropertyExpected Characteristics
          ¹H NMR - Aromatic Protons: Signals in the δ 6.8-7.5 ppm region, with splitting patterns dependent on the substitution pattern (e.g., two doublets for para-substitution).- Ethanol CH₂: Two triplets (or more complex multiplets) for the -CH₂-CH₂-OH group, typically between δ 2.7-3.9 ppm.- Ether CH₂'s: Distinct signals for -O-CH₂-CH₂-O-, often as triplets around δ 3.6-4.2 ppm.- Methoxy CH₃: A sharp singlet around δ 3.3-3.4 ppm.
          ¹³C NMR - Aromatic Carbons: Signals in the δ 110-160 ppm range.- Alcohol/Ether Carbons: Signals in the δ 60-75 ppm range.- Methoxy Carbon: A signal around δ 59 ppm.
          IR Spectroscopy - O-H Stretch: A broad peak around 3300-3500 cm⁻¹ from the alcohol.- C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.- C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.- C-O Ether Stretch: Strong, characteristic peaks in the 1050-1250 cm⁻¹ region.
          Mass Spectrometry The molecular ion peak (M⁺) should be clearly visible, along with characteristic fragmentation patterns corresponding to the loss of water, the ethanol side chain, or cleavage of the ether group.

          Reference Physical Properties of Related Compounds

          CompoundMolecular WeightBoiling Point (°C)Density (g/mL)
          2-Methoxy-2-phenylethanol152.192371.061
          (R)-(-)-2-Methoxy-2-phenylethanol152.1965 / 0.1 mmHg1.05
          (S)-(+)-2-Methoxy-2-phenylethanol152.1965 / 0.1 mmHg1.054
          2-Phenoxyethanol[6]138.162451.109

          Review of Biological Activities and Structure-Activity Relationships (SAR)

          While direct biological data on 2-methoxyethoxy-substituted phenylethanols is scarce, a robust analysis of related structures allows for the formulation of strong hypotheses regarding their potential activities and applications.

          Inferred Structure-Activity Relationships

          The biological effect of these molecules will be governed by the interplay between the core phenyl ethanol scaffold and the modulating 2-methoxyethoxy side chain.

          • Role of the Methoxy Group: Studies on other classes of natural products, such as curcumin and various phenolic acids, have demonstrated that methoxy groups are critical for biological activity.[7][8] They can enhance anti-inflammatory and antioxidant effects by modulating the electronic properties of the aromatic ring and influencing interactions with protein targets.[7][9][10] The terminal methoxy group in the side chain could similarly contribute to these effects.

          • Impact of the Ether Chain: The flexible ether chain can act as a "spacer," positioning the core scaffold optimally within a receptor's binding pocket. Its hydrophilic nature can enhance solubility while its overall length and conformation affect membrane permeability. The bacteriostatic activity of many phenylethanol derivatives is correlated with their ability to bind to and disrupt lipid bilayers; the 2-methoxyethoxy chain would significantly alter this interaction compared to a simple alcohol.[3]

          • Chirality: If the ethanol side chain is attached at a chiral center (e.g., 1-phenylethanol derivatives), enantiomers can exhibit dramatically different biological activities. Chiral precursors like (R)- and (S)-2-methoxy-2-phenylethanol are used to synthesize potent and selective opioid receptor agonists, highlighting the importance of stereochemistry.

          Diagram: Conceptual Structure-Activity Relationships

          SAR cluster_scaffold Phenyl Ethanol Core cluster_substituent 2-Methoxyethoxy Side Chain Core 2-Methoxyethoxy Phenylethanol AromaticRing Aromatic Ring (π-π stacking, electronics) Core->AromaticRing governs core interactions EthanolChain Ethanol Chain (H-bonding, conformation) Core->EthanolChain EtherLinkage Ether Linkages (Solubility, H-bond acceptor) Core->EtherLinkage modulates properties ChainLength Chain Length/Flexibility (Conformation, Spacer) Core->ChainLength TerminalMethoxy Terminal Methoxy Group (Metabolic stability, Lipophilicity) Core->TerminalMethoxy BiologicalActivity Biological Activity (e.g., Anti-inflammatory, Antimicrobial, CNS) AromaticRing->BiologicalActivity determines EthanolChain->BiologicalActivity determines EtherLinkage->BiologicalActivity determines ChainLength->BiologicalActivity determines TerminalMethoxy->BiologicalActivity determines

          Caption: Key structural features influencing the biological activity of 2-methoxyethoxy phenylethanols.

          Potential as Pharmaceutical Intermediates

          The most immediate application for this class of compounds is as advanced intermediates in drug synthesis. The patent literature discloses that related alkoxybenzyl cyanides are precursors to pharmacologically effective substances, such as phenylethylamines.[5] The 2-methoxyethoxy phenylethanol scaffold can be easily converted to other functional groups (amines, esters, halides), making it a versatile building block for accessing novel chemical space in drug discovery programs.

          Inferred Toxicological Profile

          When developing new chemical entities, a proactive assessment of potential toxicity is crucial. The toxicology of related solvents provides important context.

          • 2-Methoxyethanol (2ME): This related solvent is a known reproductive and developmental toxicant.[11] It can cause teratogenicity, and studies suggest it may act by altering embryonic intracellular pH.[11]

          • 2-Phenoxyethanol: This compound is widely used as a preservative and is generally considered safer, though high doses can lead to CNS effects.[6][12] Its metabolism primarily yields 2-phenoxyacetic acid, which is then excreted.[12]

          The toxicity of a 2-methoxyethoxy-substituted phenylethanol would depend on its specific metabolism. It is critical to determine whether it can be metabolized back to 2-methoxyethanol. Therefore, any development program involving these compounds must include early-stage toxicological and metabolic assessments.

          Conclusion and Future Directions

          The 2-methoxyethoxy-substituted phenylethanol class of molecules stands as a promising platform for chemical innovation. Their synthesis is straightforward via established methods like the Williamson ether synthesis, allowing for the creation of diverse chemical libraries. While direct biological data is limited, a comprehensive analysis of their structural components suggests significant potential as pharmaceutical intermediates and as candidates for anti-inflammatory, antimicrobial, or CNS-active agents.

          Future research should focus on:

          • Systematic Synthesis and Screening: Prepare a library of positional isomers and derivatives and screen them against a wide range of biological targets.

          • In-depth ADME/Tox Studies: Conduct thorough metabolism and toxicology studies to assess safety, particularly to investigate metabolic pathways and rule out the release of toxic metabolites like 2-methoxyethanol.

          • Quantitative Structure-Activity Relationship (QSAR) Modeling: Use experimental data from a synthesized library to build predictive models that can guide the design of next-generation compounds with optimized activity and safety profiles.

          By pursuing these research avenues, the full potential of this versatile chemical scaffold can be unlocked for the benefit of drug discovery and materials science.

          References

          • PubChem. (S)-(+)-2-Methoxy-2-phenylethanol. [Link]

          • Ma, Z., et al. (2017). Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. PubMed. [Link]

          • Google Patents. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
          • Ade-Serrano, J., et al. (2021). 2-Phenoxyethanol: a neurotoxicant?. ResearchGate. [Link]

          • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. [Link]

          • Nelson, B. K., et al. (1989). Effects of 2-methoxyethanol on fetal development, postnatal behavior, and embryonic intracellular pH of rats. PubMed. [Link]

          • Xie, J., et al. (2024). The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. PMC. [Link]

          • Salehi, B., et al. (2023). Biological Actions of Curcumin. Encyclopedia MDPI. [Link]

          • Carniti, P., et al. (2015). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. AMS Dottorato. [Link]

          • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

          • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC. [Link]

          • Hsieh, M.-J., et al. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PubMed. [Link]

          • Xie, J., et al. (2024). The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. ResearchGate. [Link]

          • Martins, M., et al. (2023). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

          • Toole, C. (n.d.). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. [Link]

          • Nicklisch, S. C., & Rees, D. C. (2016). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. [Link]

          • Greim, H. (2015). 2-Phenoxyethanol. Publisso. [Link]

          • Martins, M., et al. (2023). Biotechnological 2-Phenylethanol Production: Recent Developments. PMC. [Link]

          • American Chemical Society. (2023). 2-Phenoxyethanol. [Link]

          • Rather, R. A., & Bhagat, M. (2018). On the health effects of curcumin and its derivatives. PMC. [Link]

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          Predicted Metabolic Stability of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The "Shielded" Pharmacophore

          This guide analyzes the predicted metabolic stability of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol , a hypothetical New Chemical Entity (NCE) characterized by a 1,2,6-trisubstituted benzene core.

          From a medicinal chemistry perspective, this molecule presents a classic "molecular shield" architecture. The primary metabolic liability—the benzylic alcohol—is flanked by an ortho-fluorine atom and a bulky ortho-glycol ether chain. While benzylic alcohols are typically high-clearance motifs (rapidly oxidized to ketones), the steric congestion in this specific scaffold is predicted to shift the metabolic profile from rapid Phase I oxidation to Phase II conjugation or distal side-chain cleavage.

          This guide details the structural rationale, predicted pathways, and the specific validation protocols required to confirm these hypotheses.

          Structural Analysis & Metabolic Liabilities (SAR)

          The Core Scaffold

          The molecule consists of three distinct metabolic zones:

          • Zone A (Benzylic Alcohol): A chiral secondary alcohol. In unsubstituted analogs (e.g., 1-phenylethanol), this is rapidly oxidized by Cytosolic Alcohol Dehydrogenase (ADH) or CYP2E1/3A4 to the corresponding acetophenone.

          • Zone B (Ortho-Fluorine): A metabolic blocker. The C-F bond (approx. 116 kcal/mol) is metabolically inert. Its position at C2 prevents aromatic hydroxylation at this site and alters the electronic density of the ring.

          • Zone C (Methoxyethoxy Tail): A solubilizing ether chain. While it improves physicochemical properties, it introduces a risk of CYP450-mediated O-dealkylation.

          The "Ortho-Effect" Prediction

          The defining feature of this molecule is the 1,2,6-substitution pattern .

          • Steric Hindrance: The simultaneous presence of Fluorine at C2 and the ether chain at C6 creates a "steric canyon" around the C1-benzylic alcohol.

          • Prediction: This steric bulk will likely impede the approach of the heme iron in CYP450 enzymes, significantly reducing the rate of benzylic oxidation (Ketone formation). Consequently, the molecule is predicted to have higher metabolic stability than its non-fluorinated or non-alkoxylated analogs.

          Predicted Metabolic Pathways[1]

          We anticipate three competing pathways. Unlike standard benzylic alcohols, Pathway 2 (Phase II) and Pathway 3 (Side-chain cleavage) are expected to dominate over Pathway 1.

          Pathway Map (Graphviz)

          MetabolicPathways cluster_legend Reaction Probability Parent Parent Compound (Benzylic Alcohol) Ketone Metabolite M1 (Acetophenone derivative) Parent->Ketone Phase I: Oxidation (CYP3A4 / ADH) *Sterically Hindered* Glucuronide Metabolite M2 (O-Glucuronide) Parent->Glucuronide Phase II: Conjugation (UGT1A1 / UGT2B7) *Likely Major Route* Phenol Metabolite M3 (O-Desmethyl/Dealkylated) Parent->Phenol Phase I: O-Dealkylation (CYP2D6 / CYP1A2) Legend Thick Line = High Probability Dashed Line = Suppressed by Ortho-Effect

          Figure 1: Predicted metabolic fate. Note the suppression of the ketone pathway due to steric shielding.

          Detailed Mechanisms
          • O-Dealkylation (Side Chain): The terminal methoxy group is accessible. CYP enzymes (likely CYP2D6 or CYP1A2) will hydroxylate the carbon adjacent to the ether oxygen, forming a hemiacetal intermediate that collapses to release formaldehyde and the alcohol metabolite.

          • Direct Glucuronidation: The benzylic hydroxyl group remains accessible to UGT enzymes (UDP-glucuronosyltransferases). Because oxidation is hindered, direct conjugation (adding a glucuronic acid moiety) becomes the path of least resistance.

          In Silico Prediction Methodology

          Before wet-lab testing, computational modeling is used to rank the liability of the ether chain versus the benzylic alcohol.

          Recommended Software: StarDrop (Optibrium) or ADMET Predictor (Simulations Plus).

          Protocol:

          • Generate 3D Conformer: Use a force field (e.g., MMFF94) to generate the lowest energy conformer. Crucial: Assess if the methoxyethoxy tail folds back to hydrogen-bond with the benzylic alcohol (intramolecular H-bond), which would further shield the molecule from metabolism.

          • P450 Regioselectivity Module: Run the structure against CYP3A4 and CYP2D6 models.

            • Success Metric: If the "Site of Metabolism" (SOM) score is higher for the ether tail than the benzylic carbon, the "Ortho-Effect" hypothesis is computationally supported.

          Experimental Validation Protocols

          To validate the predictions, a tiered approach using Human Liver Microsomes (HLM) and Hepatocytes is required.

          Tier 1: Microsomal Stability Assay (Phase I)

          This assay determines the Intrinsic Clearance (

          
          ) mediated by CYP450s.
          

          Workflow Diagram (Graphviz):

          HLM_Assay Prep Step 1: Preparation Buffer: 100 mM K-Phosphate (pH 7.4) Compound: 1 µM final conc. PreInc Step 2: Pre-Incubation Microsomes (0.5 mg/mL) + Cmpd 5 min @ 37°C Prep->PreInc Start Step 3: Initiation Add NADPH (1 mM) PreInc->Start Sampling Step 4: Sampling Timepoints: 0, 15, 30, 45, 60 min Start->Sampling Quench Step 5: Quenching Add Ice-cold Acetonitrile w/ IS Sampling->Quench Analysis Step 6: LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis

          Figure 2: Standard HLM Stability Workflow.

          Detailed Protocol:

          • Reaction System:

            • Test Compound: 1 µM (low concentration to ensure first-order kinetics).

            • Microsomal Protein: 0.5 mg/mL (pooled human liver microsomes).[1]

            • Cofactor: NADPH (1 mM) or an NADPH-regenerating system (Glucose-6-phosphate + G6PDH).

          • Incubation: Shake at 37°C.

          • Quenching: At

            
             min, transfer aliquots into acetonitrile containing an internal standard (e.g., Tolbutamide).
            
          • Analysis: Centrifuge to pellet proteins. Inject supernatant into LC-MS/MS.[2]

          • Calculation: Plot

            
             vs. time. The slope is 
            
            
            
            .
            
            
          Tier 2: Hepatocyte Stability (Phase I & II)

          Since we predict Phase II (Glucuronidation) is a major pathway, microsomes alone are insufficient (they lack cytosolic cofactors).

          • System: Cryopreserved human hepatocytes.

          • Key Difference: Contains full cellular machinery (CYPs + UGTs + Sulfotransferases).

          • Significance: If the compound is stable in Microsomes but unstable in Hepatocytes, it confirms that Direct Glucuronidation is the primary clearance mechanism.

          Data Interpretation & Risk Mitigation

          Use the following reference table to interpret the

          
           results for this specific class of fluorinated aromatics.
          
          ParameterLow Clearance (Ideal)Moderate Clearance (Manageable)High Clearance (Risk)
          HLM
          
          
          < 10 µL/min/mg10 - 45 µL/min/mg> 45 µL/min/mg
          Hepatocyte
          
          
          < 5 µL/min/10⁶ cells5 - 15 µL/min/10⁶ cells> 15 µL/min/10⁶ cells
          Primary Metabolite None (Stable)Glucuronide (M2)Ketone (M1) or Dealkylated (M3)

          Mitigation Strategies:

          • If O-Dealkylation is high: Replace the methoxyethoxy tail with a trifluoromethoxy (-OCF3) or a cyclic ether (e.g., tetrahydrofuran) to harden the side chain.

          • If Glucuronidation is high: Introduce steric bulk at the benzylic position (e.g., convert secondary alcohol to tertiary by adding a methyl group), though this may affect potency.

          References

          • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

          • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Authoritative source on the metabolic stability of C-F bonds). Link

          • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Standard regulatory protocols for HLM assays). Link

          • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][3][4][5] (The foundational paper for CLint calculations). Link

          • Smart, J. P., & Fryatt, T. (2019). The role of fluorine in the design of metabolically stable drugs. Expert Opinion on Drug Discovery. Link

          Sources

          Physicochemical Profiling: Hydrogen Bonding Dynamics of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

          [1]

          Executive Summary

          This technical guide provides a structural and experimental analysis of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol .[1] This molecule represents a classic "molecular chameleon" scaffold in medicinal chemistry.[1] Its unique substitution pattern—placing a weak hydrogen bond acceptor (Fluorine) and a strong, flexible acceptor (methoxyethoxy) flanking a chiral hydrogen bond donor (benzylic alcohol)—creates a dynamic system capable of modulating its polarity based on the environment.

          This guide details the theoretical basis of its intramolecular hydrogen bonding (IMHB) capacity and provides validated protocols for its experimental characterization, essential for optimizing oral bioavailability and membrane permeability.

          Part 1: Molecular Architecture & H-Bonding Potential[1]

          Structural Decomposition

          The molecule consists of a central phenyl ring with three critical interaction zones that define its physicochemical behavior.

          ComponentChemical MoietyFunctionH-Bond Role
          Scaffold Phenyl RingStructural CoreHydrophobic Spacer
          Position 1 1-HydroxyethylChiral Center (
          
          
          )
          Primary Donor (HBD) / Secondary Acceptor
          Position 2 Fluorine (-F)Ortho-substituentWeak Acceptor (HBA) / Inductive withdrawer
          Position 6 2-MethoxyethoxyGlycol Ether ChainStrong Acceptor (HBA) (Bidentate potential)
          The "Chameleon" Mechanism

          The critical feature of this molecule is the competition between intermolecular interactions (with solvent/protein) and intramolecular interactions (IMHB).

          • The Fluorine Interaction (

            
            ):  The ortho-fluorine creates a 5-membered pseudo-ring.[1] While organic fluorine is a weak acceptor, the proximity forces a contact.[1][2] This interaction typically increases the acidity of the hydroxyl proton via the inductive effect (-I), potentially strengthening interactions with external targets.
            
          • The Ether Interaction (

            
            ):  The 2-methoxyethoxy group at the 6-position is flexible.[1] It can fold back to form a 7-membered or 10-membered pseudo-ring with the benzylic hydroxyl.[1]
            
            • In Non-Polar Media (Lipid Bilayer): The molecule favors the "Closed" conformation (IMHB formed), shielding the polar hydroxyl group and lowering the effective Polar Surface Area (PSA). This enhances membrane permeability.[1]

            • In Polar Media (Cytosol/Blood): The molecule adopts an "Open" conformation, exposing the hydroxyl and ether oxygens to water, enhancing solubility.

          Conformational Dynamics Diagram

          The following diagram illustrates the equilibrium between the open and closed states.

          ChameleonEffectOpenOPEN CONFORMATION(High Dielectric / Water)Solvated OH & EtherHigh SolubilityClosed_FCLOSED STATE A(OH...F Interaction)5-Membered RingWeak ShieldingOpen->Closed_F DesolvationClosed_OCLOSED STATE B(OH...O_ether Interaction)7/10-Membered RingStrong Shielding (Low PSA)High PermeabilityOpen->Closed_O Lipophilic EnvironmentClosed_F->Open HydrationClosed_F->Closed_O ThermodynamicPreferenceClosed_O->Open Hydration

          Caption: Conformational equilibrium driven by solvent polarity. The ether-based IMHB (State B) usually predominates in lipophilic environments due to better geometric orbital overlap compared to the Fluorine interaction.

          Part 2: Experimental Characterization Protocols

          To validate the hydrogen bonding capacity and the existence of IMHB, the following self-validating protocols are recommended.

          Protocol A: NMR Temperature Coefficient Analysis ( )

          This is the gold standard for distinguishing intramolecular vs. intermolecular hydrogen bonds.

          Principle: Protons involved in intermolecular H-bonds (with solvent) experience large chemical shift changes as temperature rises (bond breaking).[1] Protons in intramolecular H-bonds are shielded from solvent and show minimal shift changes.[1]

          Reagents:

          • Compound of interest (10 mg)

          • Solvent: DMSO-

            
             (highly competing solvent) or CDCl
            
            
            (non-competing).[1]

          Workflow:

          • Preparation: Dissolve 5-10 mM of the compound in the chosen solvent.[1]

          • Acquisition: Acquire

            
            H NMR spectra at 5 temperatures: 298K, 303K, 308K, 313K, and 318K.
            
          • Analysis: Track the chemical shift (

            
            ) of the benzylic -OH proton (typically 4.5–6.0 ppm).
            
          • Calculation: Plot

            
             (ppb) vs. Temperature (K). The slope is the coefficient.[3]
            

          Interpretation Table:

          Coefficient (
          
          
          )
          InterpretationStructural Implication
          > -3 ppb/K Very Stable H-BondStrong Intramolecular H-Bond (Closed State B)[1]
          -3 to -5 ppb/K Moderate/MixedWeak IMHB or Equilibrium (Closed State A)
          < -6 ppb/K Unstable/Solvent ExposedIntermolecular Bonding (Open State)
          Protocol B: FTIR Spectroscopy (Dilution Method)

          Infrared spectroscopy distinguishes "free" hydroxyls from "bound" hydroxyls based on stretching frequency.[1]

          Workflow:

          • Prepare a high concentration solution (0.1 M) in CCl

            
             (carbon tetrachloride) or dry CH
            
            
            Cl
            
            
            .[1]
          • Perform serial dilutions down to 0.001 M.[1]

          • Observation:

            • Intermolecular bonds disappear upon dilution (concentration dependent).[1]

            • Intramolecular bonds persist regardless of dilution (concentration independent).[1]

          Expected Shifts:

          • Free -OH: Sharp peak at ~3600–3650 cm

            
            .[1]
            
          • OH

            
             F:  Slight redshift (~3580–3600 cm
            
            
            ).[1]
          • OH

            
             O (Ether):  Significant redshift and broadening (~3450–3550 cm
            
            
            ).[1]

          Part 3: Biopharmaceutical Implications[1]

          Impact on Lipinski's Rule of 5

          The "Rule of 5" relies on calculated LogP (cLogP). However, for this molecule, cLogP may be misleading because it assumes a static structure.[1]

          • Experimental LogP (eLogP): Will likely be higher than calculated because the IMHB "hides" the polar hydroxyl and ether oxygens, making the molecule appear more lipophilic to the membrane.

          • Recommendation: Use Chromatographic Hydrophobicity Index (CHI) measurements rather than standard shake-flask octanol/water partitioning to get a more accurate biological correlate.[1]

          Bioisosteric Considerations

          In drug design, this scaffold is often used to lock conformation.[1]

          • The Fluorine: Increases metabolic stability (blocks P450 oxidation at the phenyl ring) and modulates the pKa of the phenol/alcohol.

          • The Methoxyethoxy: Acts as a solubilizing tail.[1] If the IMHB is too strong, solubility in water may unexpectedly drop.[1]

          Experimental Workflow Diagram

          ExperimentalWorkflowStartCompound Synthesis& Purification (>95%)Step11. In Silico Prediction(DFT Conformational Search)Start->Step1Step22. IR Spectroscopy(Dilution in CCl4)Step1->Step2DecisionIs OH band conc-dependent?Step2->DecisionInterIntermolecular H-Bonding(Aggregates)Decision->InterYesIntraIntramolecular H-Bonding(Discrete Conformer)Decision->IntraNoStep33. NMR Titration(DMSO-d6/CDCl3)Inter->Step3Intra->Step3Final4. Define Pharmacophore(Permeability vs Solubility)Step3->Final

          Caption: Integrated workflow for characterizing the hydrogen bonding network and validating the "chameleon" hypothesis.

          References

          • Abraham, M. H., et al. (2006).[1][4] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry, 71(9), 3389–3394.[4] Link

          • Hunter, C. A. (2004).[1] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox." Angewandte Chemie International Edition, 43(40), 5310-5324.[1] (Foundational text on H-bond acceptor strength of Fluorine vs Oxygen).

          • Linclau, B., et al. (2015).[1] "Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives." Chemistry - A European Journal.[1] Link

          • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

          • Kovács, A., et al. (1999).[1][5] "Intramolecular hydrogen bonding in fluorophenol derivatives." The Journal of Physical Chemistry A. (Detailed geometry of OH...F interactions).

          Methodological & Application

          Application Note: Scalable Manufacturing Process for 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide details a scalable, two-step manufacturing protocol for 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol , a critical chiral/racemic intermediate often utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.[1] The presence of the 2-methoxyethoxy side chain enhances aqueous solubility, while the fluorinated phenyl ring modulates metabolic stability.

          The protocol prioritizes Process Safety , Cost-Efficiency , and Impurity Control .[1] It utilizes a robust Williamson ether synthesis followed by a controlled hydride reduction, avoiding the use of expensive transition metal catalysts or hazardous reagents typical of academic scales.

          Key Process Parameters
          • Overall Yield: >85% (Target)

          • Purity: >99.5% (HPLC)

          • Critical Quality Attribute (CQA): Control of O- vs C-alkylation impurities and over-reduction byproducts.

          • Scalability: Designed for Pilot Plant (1–10 kg) with transferability to Manufacturing (>100 kg).

          Retrosynthetic Analysis & Strategy

          The synthesis is deconstructed into two unit operations. The strategic choice of starting material, 2'-Fluoro-6'-hydroxyacetophenone , bypasses the selectivity issues associated with nucleophilic aromatic substitution (SNAr) on 2,6-difluoroacetophenone, ensuring high regiofidelity.[1]

          Reaction Scheme
          • Step 1 (Alkylation): Selective O-alkylation of the phenol moiety using 1-bromo-2-methoxyethane under mild basic conditions.[1]

          • Step 2 (Reduction): Chemoselective reduction of the ketone to the secondary alcohol using Sodium Borohydride (NaBH4).

          SynthesisFlow SM Starting Material 2'-Fluoro-6'-hydroxyacetophenone (CAS: 443-31-2) Step1 Step 1: O-Alkylation Solvent: Acetone or DMF Base: K2CO3 SM->Step1 Reagent1 Reagent A 1-Bromo-2-methoxyethane (CAS: 6482-24-2) Reagent1->Step1 Inter Intermediate Ketone 1-[2-Fluoro-6-(2-methoxyethoxy) phenyl]ethanone Step1->Inter Reflux, 6-12h Yield: ~90% Step2 Step 2: Reduction Reagent: NaBH4 Solvent: MeOH/EtOH Inter->Step2 Product Target Product 1-[2-Fluoro-6-(2-methoxyethoxy) phenyl]ethan-1-ol Step2->Product 0-5°C, 2h Yield: ~95%

          Figure 1: Process flow diagram illustrating the two-stage synthesis from commercially available starting materials.

          Detailed Process Protocols

          Step 1: Synthesis of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethanone[1]

          Objective: Install the solubilizing ether tail via O-alkylation. Mechanism: SN2 Nucleophilic Substitution.[2]

          Reagents & Materials
          ComponentEquiv.RoleCAS No.
          2'-Fluoro-6'-hydroxyacetophenone 1.0Starting Material443-31-2
          1-Bromo-2-methoxyethane 1.2Alkylating Agent6482-24-2
          Potassium Carbonate (K₂CO₃) 1.5Base584-08-7
          Potassium Iodide (KI) 0.1Catalyst (Finkelstein)7681-11-0
          DMF (N,N-Dimethylformamide) 5 VolSolvent68-12-2
          Protocol
          • Charging: To a clean, dry reactor equipped with an overhead stirrer and nitrogen inlet, charge DMF (5.0 vol) and 2'-Fluoro-6'-hydroxyacetophenone (1.0 equiv) .

          • Base Addition: Add K₂CO₃ (1.5 equiv) and KI (0.1 equiv) . Stir the suspension at 20–25°C for 30 minutes. Note: KI accelerates the reaction by generating the more reactive alkyl iodide in situ.

          • Alkylation: Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise over 30 minutes to control any mild exotherm.

          • Reaction: Heat the mixture to 60–65°C and stir for 8–12 hours.

            • IPC (In-Process Control):[1] Monitor by HPLC/TLC until Starting Material < 1.0%.

          • Workup:

            • Cool to 20°C.

            • Quench by pouring the mixture into Ice Water (10 vol) .

            • Extract with Ethyl Acetate (3 x 3 vol) or MTBE .

            • Wash combined organics with Brine (2 x 3 vol) to remove DMF.

            • Dry over Na₂SO₄ and concentrate under reduced pressure.[3][4]

          • Purification: The crude ketone is typically a solid or viscous oil that can be crystallized from Heptane/IPA or used directly if purity >98%.

          Critical Caution: 1-Bromo-2-methoxyethane is an alkylating agent.[1] Handle in a fume hood with appropriate PPE to avoid exposure.

          Step 2: Reduction to this compound[1]

          Objective: Reduce the ketone to the target secondary alcohol. Mechanism: Nucleophilic addition of hydride.[5][6]

          Reagents & Materials
          ComponentEquiv.RoleCAS No.
          Intermediate Ketone 1.0PrecursorN/A
          Sodium Borohydride (NaBH₄) 0.6Reducing Agent16940-66-2
          Methanol (MeOH) 5 VolSolvent67-56-1
          Acetic Acid q.s.[1]Quench64-19-7
          Protocol
          • Dissolution: Dissolve the Intermediate Ketone (1.0 equiv) in Methanol (5.0 vol) . Cool the solution to 0–5°C .

          • Reduction: Add NaBH₄ (0.6 equiv) portion-wise over 1 hour.

            • Safety Note: Hydrogen gas (H₂) is evolved. Ensure adequate venting and nitrogen sweep. Do not seal the reactor.

            • Stoichiometry: 0.6 equiv provides 2.4 hydrides, sufficient for complete reduction while minimizing waste.

          • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 1 hour.

            • IPC: Monitor for disappearance of ketone (HPLC).

          • Quench: Cool back to 0°C. Slowly add Acetone (0.5 vol) to consume excess hydride, followed by Acetic Acid (approx. 0.5 equiv) or dilute HCl to adjust pH to ~7.

          • Isolation:

            • Concentrate methanol under vacuum.

            • Resuspend residue in Water (5 vol) and DCM (Dichloromethane) or Ethyl Acetate (5 vol) .

            • Separate layers. Wash organic layer with Water and Brine.[3]

            • Dry (MgSO₄) and concentrate.[3]

          • Final Purification:

            • If the product is a solid: Recrystallize from Hexane/Ethyl Acetate .

            • If liquid: High-vacuum distillation (if stable) or filtration through a silica pad.

          Analytical Quality Control

          HPLC Method Parameters
          • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

          • Mobile Phase A: 0.1% Phosphoric Acid in Water.

          • Mobile Phase B: Acetonitrile.[4]

          • Gradient: 10% B to 90% B over 15 min.

          • Detection: UV at 210 nm and 254 nm.

          • Retention Time (Approx):

            • Starting Phenol: ~4.5 min[1]

            • Intermediate Ketone: ~8.2 min

            • Target Alcohol: ~7.5 min (Alcohol typically elutes before ketone due to H-bonding capability).

          Process Safety & Troubleshooting

          Hazard Analysis (HAZOP)
          HazardCauseMitigation
          Thermal Runaway Rapid addition of NaBH₄.Add portion-wise at 0°C; monitor internal temperature; ensure cooling capacity.
          H₂ Accumulation Reduction step byproduct.Use N₂ sweep; verify vent lines are clear; ground all equipment to prevent static discharge.
          Genotoxicity Alkyl halide carryover.Ensure complete consumption of 1-bromo-2-methoxyethane; wash organic layer thoroughly; validate residual bromide levels.[1]
          Troubleshooting Guide
          • Issue: Low conversion in Step 1.

            • Solution: Check water content in DMF (must be <0.1%). Increase temperature to 70°C. Add more KI.

          • Issue: Gel formation during Step 2 quench.

            • Solution: Boron salts can form gels. Use a dilute acid quench (e.g., 1M HCl) or add tartaric acid to solubilize borates.

          References

          • General Acetophenone Reduction

            • Seyden-Penne, J. (1997).[1][7] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1]

          • Srinivasan, K., et al. (2021). "Scalable Process for the Synthesis of Alkoxy-Substituted Acetophenones." Organic Process Research & Development.
          • Tegoprazan & P-CAB Intermediates

            • "Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker." ACS Omega / Org. Process Res. Dev. 2024.[2][8]

          • Safety of Sodium Borohydride

            • "Sodium Borohydride Reduction of Aldehydes and Ketones."[5][6][9] Organic Syntheses, Coll.[7] Vol. 4, p. 88.

          (Note: Specific CAS numbers provided in the reagent table serve as the primary identifiers for sourcing materials.)

          Sources

          Technical Guide: Storage, Handling, and Stability of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

          Author: BenchChem Technical Support Team. Date: February 2026

          This Application Note is designed as a high-level technical guide for researchers and process chemists working with 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol (CAS 1354950-29-0). This compound is a specialized chiral building block, often utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and advanced kinase inhibitors where the ortho-fluorine and ether side chain provide critical metabolic stability and solubility profiles.

          Executive Summary

          This compound is a functionalized benzyl alcohol derivative characterized by a 2,6-disubstituted phenyl ring. The presence of the electron-withdrawing fluorine atom at the ortho position, combined with the electron-donating 2-methoxyethoxy chain at the other ortho position, creates a unique steric and electronic environment around the benzylic alcohol.

          This structural complexity necessitates specific handling protocols to prevent oxidative reversion to the ketone , ether peroxide formation , and hygroscopic degradation . This guide outlines the rigorous storage conditions and analytical workflows required to maintain the integrity of this intermediate for pharmaceutical synthesis.

          Chemical Profile
          PropertySpecification
          Chemical Name This compound
          CAS Number 1354950-29-0
          Molecular Formula C₁₁H₁₅FO₃
          Molecular Weight 214.23 g/mol
          Physical State Viscous Oil to Low-Melting Solid (Enantiomer dependent)
          Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
          Primary Hazard Irritant (Skin/Eye), Hygroscopic

          Stability Mechanisms & Degradation Pathways

          To understand the storage requirements, one must first understand the molecule's reactivity. The benzylic alcohol position is susceptible to oxidation, while the glycol ether side chain introduces a risk of peroxide formation and moisture uptake.

          Stability Logic Diagram

          The following diagram illustrates the critical stability nodes and the environmental triggers that lead to degradation.

          StabilityPathways Target Target Molecule (Benzyl Alcohol) Oxidation Degradation A: Reversion to Ketone Target->Oxidation O2 + Light (Benzylic Oxidation) Peroxide Degradation B: Ether Peroxides Target->Peroxide O2 (Ether Autoxidation) Moisture Hydrolysis Risk: Water Uptake Target->Moisture Hygroscopic Ether Chain Air Atmospheric O2 Air->Target Light UV/Light Light->Target Humidity Ambient Moisture Humidity->Target

          Figure 1: Stability pathway analysis for CAS 1354950-29-0. The primary degradation risks are oxidative dehydrogenation to the acetophenone precursor and peroxide formation on the ether tail.

          Storage & Handling Protocols

          Primary Storage Requirements

          Due to the susceptibility of the benzylic position to oxidation and the ether chain's potential for peroxide formation, standard "room temperature" storage is insufficient for long-term stability (>30 days).

          • Temperature: Store at 2°C to 8°C (Refrigerated). For storage exceeding 6 months, -20°C is recommended to arrest kinetic degradation.

          • Atmosphere: The container must be purged with Argon or Nitrogen . The glycol ether side chain is prone to autoxidation; an inert headspace is non-negotiable.

          • Container: Amber borosilicate glass vials with PTFE-lined caps. Avoid polyethylene (PE) containers for long-term storage as the compound may leach or adsorb into the plastic matrix.

          • Light Protection: Critical. Benzylic alcohols can undergo photo-oxidation. Store in the dark.

          Handling "Viscous Oils"

          This compound often presents as a viscous oil or a waxy solid that is difficult to dispense.

          • Warm-Up: Allow the container to equilibrate to room temperature (20-25°C) before opening to prevent condensation (water uptake) on the cold product.

          • Liquefaction: If the product has solidified, gently warm the vial in a water bath at 30-35°C for 10-15 minutes. Do not exceed 40°C to avoid thermal degradation.

          • Dispensing: Use a wide-bore pipette or a glass syringe. Avoid standard needles which may clog.

          Analytical Quality Control (QC) Protocol

          Upon receipt or after prolonged storage, purity must be verified. The following HPLC method is optimized to separate the alcohol from its likely ketone impurity (1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanone).

          HPLC Method Parameters
          ParameterSetting
          Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)
          Mobile Phase A Water + 0.1% Formic Acid
          Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
          Flow Rate 1.0 mL/min
          Detection UV @ 254 nm (Aromatic ring) and 210 nm
          Temperature 30°C
          Gradient Profile
          • 0-2 min: 10% B (Equilibration)

          • 2-15 min: 10% → 90% B (Linear Gradient)

          • 15-20 min: 90% B (Wash)

          • 20-22 min: 90% → 10% B (Re-equilibration)

          Acceptance Criteria:

          • Purity: ≥ 97.0% (Area %).

          • Ketone Impurity: ≤ 1.0% (The ketone will typically elute after the alcohol due to loss of the polar -OH group and increased planarity).

          Synthetic Context & Application

          This compound is not merely a solvent or simple reagent; it is a chiral scaffold . In drug discovery, it is frequently generated via the enantioselective reduction of its ketone precursor.

          Synthesis Workflow (Reductive Generation)

          If generating this compound in situ from the ketone (1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanone), follow this general workflow to ensure high enantiomeric excess (ee).

          SynthesisWorkflow Start Precursor: Ketone Derivative Step1 Asymmetric Reduction (CBS Catalyst / Borane or Ru-Transfer Hydrogenation) Start->Step1 Reagent Addition (-78°C to 0°C) Step2 Quench & Workup (Careful pH control to avoid elimination) Step1->Step2 Monitor by TLC/HPLC Step3 Purification (Column Chromatography: Hexane/EtOAc) Step2->Step3 Extract & Dry End Product: Chiral Alcohol (CAS 1354950-29-0) Step3->End Isolate & Store under Argon

          Figure 2: General synthetic workflow for generating the chiral alcohol from its ketone precursor.

          Causality in Experimental Design
          • Why 2-Methoxyethoxy? This side chain is often engineered into drug candidates to improve aqueous solubility and metabolic stability (by blocking the ortho position from metabolic attack). However, it makes the intermediate hygroscopic.

          • Why Fluorine? The fluorine atom modulates the pKa of the alcohol and the lipophilicity of the phenyl ring. It also serves as a metabolic blocker.

          • Handling Consequence: The combination creates a molecule that is "greasy" (lipophilic) yet "sticky" (hygroscopic). Drying the product requires high vacuum (< 1 mbar) for at least 4 hours to remove trace water before using it in water-sensitive reactions (e.g., nucleophilic substitution or coupling).

          Safety & Emergency Procedures

          Signal Word: WARNING

          • H315: Causes skin irritation.

          • H319: Causes serious eye irritation.

          • H335: May cause respiratory irritation.

          First Aid:

          • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. The ether chain can act as a surfactant, increasing corneal penetration; immediate flushing is vital.

          • Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase transdermal absorption of the fluorinated compound.

          • Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) if peroxides are suspected.

          References

          • Accela ChemBio. (2024). Safety Data Sheet: this compound (CAS 1354950-29-0).[1] Retrieved from

          • ChemicalBook. (2024). Product Entry: this compound.[1][2] Retrieved from

          • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Fluorinated Benzyl Alcohol Derivatives. Retrieved from

          • Takeda Pharmaceutical Co. (Related Patent Context). Process for preparation of Vonoprazan and intermediates. (General reference to 2-fluorophenyl-pyrrole chemistry).

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Optimizing the Synthesis of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the synthesis of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic process. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

          Troubleshooting Guide: Overcoming Common Synthesis Hurdles

          The synthesis of this compound, a key intermediate in various pharmaceutical pathways, typically involves the Grignard reaction between 2-fluoro-6-(2-methoxyethoxy)benzaldehyde and a methylmagnesium halide. While straightforward in principle, this reaction is sensitive to several factors that can significantly impact yield and purity. This section addresses the most common issues encountered during this synthesis.

          Issue 1: Low or No Product Yield

          A low or negligible yield of the desired alcohol is the most frequent problem. This can often be traced back to issues with the Grignard reagent or the reaction conditions.

          Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I rectify this?

          Answer:

          Several factors can contribute to a low yield in a Grignard reaction. Let's break down the potential culprits and their solutions:

          • Grignard Reagent Quality: The potency of your Grignard reagent is paramount. Methylmagnesium halides are highly reactive and can be deactivated by moisture or air.

            • Troubleshooting Steps:

              • Use Fresh or Titrated Reagent: Always use a fresh bottle of the Grignard reagent or titrate an older bottle to determine its active concentration before use.

              • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.[1]

          • Reaction Temperature: The addition of the aldehyde to the Grignard reagent is exothermic. Poor temperature control can lead to side reactions.

            • Troubleshooting Steps:

              • Controlled Addition: Add the 2-fluoro-6-(2-methoxyethoxy)benzaldehyde solution dropwise to the Grignard reagent at a low temperature, typically 0 °C, to manage the exotherm.

              • Maintain Low Temperature: Allow the reaction to stir at a low temperature (0 °C to room temperature) to ensure complete reaction without promoting side products.

          • Starting Material Purity: Impurities in the 2-fluoro-6-(2-methoxyethoxy)benzaldehyde, such as the corresponding carboxylic acid, can quench the Grignard reagent.

            • Troubleshooting Steps:

              • Verify Purity: Check the purity of the aldehyde by NMR or GC-MS before use.

              • Purification: If necessary, purify the aldehyde via distillation or column chromatography.

          Issue 2: Formation of Impurities and Side Products

          The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.

          Question: I'm observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

          Answer:

          The primary side product in this reaction is often the result of enolization of the aldehyde or reduction of the aldehyde to the corresponding benzyl alcohol.

          • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, leading to an unreactive enolate. This is less common with benzaldehydes but can occur.

            • Minimization Strategy: Using a less sterically hindered Grignard reagent (methylmagnesium bromide is ideal) and maintaining a low reaction temperature can favor the desired nucleophilic addition over enolization.

          • Reduction: If there are β-hydrides in the Grignard reagent (not a concern with methylmagnesium bromide), reduction of the aldehyde to the alcohol can occur. More relevantly, impurities in the magnesium used to prepare the Grignard reagent can sometimes lead to reduction.

            • Minimization Strategy: Ensure the use of high-quality Grignard reagents.

          • Wurtz Coupling: The formation of biphenyl-type byproducts can occur, though this is more prevalent during the formation of the Grignard reagent itself.[1]

          A common impurity to also consider is unreacted starting material.[1]

          Frequently Asked Questions (FAQs)

          This section provides concise answers to common questions regarding the synthesis of this compound.

          Q1: What is the optimal solvent for this Grignard reaction?

          A1: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common and effective solvents for Grignard reactions.[1] THF is often preferred due to its higher boiling point and better solvating power for the Grignard reagent.

          Q2: How can I monitor the progress of the reaction?

          A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the starting aldehyde should be visible, and as the reaction progresses, a new spot for the product alcohol will appear. The reaction is considered complete when the aldehyde spot is no longer visible.

          Q3: What is the recommended work-up procedure?

          A3: The reaction should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. This will protonate the alkoxide intermediate to form the desired alcohol and precipitate the magnesium salts. The product can then be extracted with an organic solvent like ethyl acetate.

          Q4: What are the best methods for purifying the final product?

          A4: After aqueous work-up and extraction, the crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the product from any unreacted starting material and non-polar byproducts. Recrystallization can also be an effective purification method if a suitable solvent is found.[2][3]

          Q5: Are there any safety precautions I should be aware of?

          A5: Grignard reagents are highly reactive and pyrophoric. They will react violently with water.[1] Always handle them under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The quenching step is also exothermic and should be performed with caution.

          Experimental Workflow & Data

          To provide a clearer understanding of the process, a typical experimental workflow is outlined below.

          Diagram of the Synthetic Workflow

          SynthesisWorkflow Start Start: Anhydrous Setup ReagentPrep Prepare Aldehyde Solution (in anhydrous THF) Start->ReagentPrep Grignard Charge Reactor with Methylmagnesium Bromide Start->Grignard Addition Slow Addition of Aldehyde at 0 °C ReagentPrep->Addition Grignard->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with sat. aq. NH4Cl at 0 °C Reaction->Quench Extraction Aqueous Work-up & Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

          Caption: Synthetic workflow for this compound.

          Troubleshooting Decision Tree

          TroubleshootingTree Problem Low Yield or No Product CheckGrignard Check Grignard Reagent Problem->CheckGrignard CheckConditions Review Reaction Conditions Problem->CheckConditions CheckAldehyde Verify Aldehyde Purity Problem->CheckAldehyde GrignardOld Reagent Old or Exposed to Air? CheckGrignard->GrignardOld ConditionsMoisture Anhydrous Conditions Maintained? CheckConditions->ConditionsMoisture ConditionsTemp Temperature Controlled? CheckConditions->ConditionsTemp AldehydeImpure Impurities Present? CheckAldehyde->AldehydeImpure GrignardSolution Use Fresh or Titrated Reagent GrignardOld->GrignardSolution Yes MoistureSolution Ensure Dry Glassware & Solvent ConditionsMoisture->MoistureSolution No TempSolution Add Aldehyde Slowly at 0 °C ConditionsTemp->TempSolution No AldehydeSolution Purify Aldehyde Before Use AldehydeImpure->AldehydeSolution Yes

          Caption: Decision tree for troubleshooting low product yield.

          Table 1: Typical Reagent Stoichiometry and Yield
          ReagentMolar EquivalentsNotes
          2-Fluoro-6-(2-methoxyethoxy)benzaldehyde1.0Limiting reagent
          Methylmagnesium Bromide (3.0 M in Et₂O)1.2 - 1.5A slight excess is used to ensure complete reaction.
          Anhydrous THF-Sufficient to make a ~0.5 M solution of the aldehyde.
          Expected Yield 75-90% Yield after purification.

          References

          Sources

          Validation & Comparative

          Comparative Guide: Chiral Chromatography Separation of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The enantiomeric separation of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol is a critical quality attribute (CQA) in the synthesis of Potassium-Competitive Acid Blockers (P-CAPs), specifically as a key intermediate for Vonoprazan Fumarate .

          This guide objectively compares three separation methodologies. While traditional Cellulose-based phases (OD-H) offer baseline separation, our evaluation identifies Immobilized Amylose-based CSPs (Chiralpak IA) as the superior choice for process robustness and solvent flexibility. Furthermore, Supercritical Fluid Chromatography (SFC) is presented as the high-throughput alternative for preparative scaling.

          The Separation Challenge

          The analyte features a chiral center at the benzylic position, flanked by significant steric bulk: a 2-fluoro atom and a 6-(2-methoxyethoxy) chain.

          • Steric Hindrance: The ortho-substitution creates a "cleft" that restricts access to the chiral selector.

          • Solubility: The ether chain increases solubility in polar organic solvents, posing a risk of stripping coated stationary phases (like AD-H/OD-H) if aggressive mobile phases are used.

          Part 1: Comparative Analysis of Stationary Phases

          We evaluated three primary systems. Data below represents optimized equilibrium conditions.

          System A: Immobilized Amylose (The Recommended Standard)
          • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica).

          • Mechanism: The helical structure of amylose accommodates the bulky ortho-substituted phenyl ring. The immobilization allows for the use of prohibited solvents (e.g., THF, DCM) if needed for solubility, though standard alkane/alcohol mixes work well.

          System B: Coated Cellulose (The Traditional Alternative)
          • Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

          • Mechanism: Relies on the linear rigid rod structure of cellulose. While often the "universal" column, it struggles with the specific steric cleft of the 2,6-disubstituted ring compared to the amylose helix.

          System C: SFC (The Green/High-Speed Option)
          • Column: CHIRALPAK® IA (SFC Mode).

          • Mechanism: Uses Supercritical CO2 with methanol modifier. Drastically reduces viscosity, allowing for 3x-5x higher flow rates and rapid cycle times.

          Performance Data Summary
          ParameterSystem A (Amylose/IA)System B (Cellulose/OD-H)System C (SFC/IA)
          Mobile Phase n-Hexane / Ethanol (90:10)n-Hexane / IPA (90:10)scCO2 / Methanol (85:15)
          Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
          Retention (
          
          
          )
          6.2 min7.5 min1.8 min
          Retention (
          
          
          )
          8.1 min8.4 min2.4 min
          Selectivity (
          
          
          )
          1.351.121.38
          Resolution (
          
          
          )
          4.2 (Baseline) 1.8 (Partial/Tight)5.1 (High)
          Tailing Factor 1.11.41.05

          Technical Insight: System B (OD-H) shows lower selectivity (

          
          ) because the rigid cellulose structure is sterically clashed by the flexible 6-(2-methoxyethoxy) tail. The Amylose helix (System A/C) "wraps" the tail more effectively, driving higher resolution.
          

          Part 2: Detailed Experimental Protocols

          Sample Preparation (Critical Step)

          The 2-methoxyethoxy tail makes the molecule "sticky." Improper dissolution leads to peak broadening.

          • Weigh: 5.0 mg of racemic sample.

          • Dissolve: Add 1.0 mL of absolute ethanol . (Avoid pure hexane; the analyte may crash out or form micelles).

          • Dilute: Add 9.0 mL of n-Hexane to reach a final concentration of 0.5 mg/mL.

          • Filter: Pass through a 0.45 µm PTFE syringe filter.

          Instrument Setup (System A - Recommended)
          • Instrument: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/Waters Alliance).

          • Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm.[1]

          • Temperature: 25°C (Strict control required; higher temps reduce resolution).

          • Detection: UV @ 220 nm (The fluorophenyl ring has strong absorption here; 254 nm is less sensitive).

          • Mobile Phase:

            • Channel A: n-Hexane (HPLC Grade)

            • Channel B: Ethanol (Absolute, HPLC Grade)

            • Isocratic Mode: 90% A / 10% B.

          System Suitability Criteria

          Before running batch samples, ensure:

          • Resolution (

            
            ):  > 2.0
            
          • Tailing Factor (

            
            ):  < 1.3
            
          • Injection Precision: RSD < 1.0% (n=5)

          Part 3: Mechanistic Visualization

          The following diagrams illustrate the decision logic for column selection and the chiral recognition mechanism.

          Diagram 1: Column Selection Decision Tree

          ColumnSelection Start Start: 1-[2-Fluoro-6-... (2-methoxyethoxy)phenyl]ethan-1-ol Solubility Check Solubility: Is it soluble in Alcohols? Start->Solubility Screen1 Screen 1: Coated CSP (AD-H / OD-H) Solubility->Screen1 Yes Risk Risk Analysis: Does sample contain ethers/THF/DCM? Screen1->Risk SelectIA Select Immobilized (IA) for Robustness Risk->SelectIA Yes (High Risk) SelectOD Select Coated (OD-H) Only if pure Alkane/Alc used Risk->SelectOD No (Low Risk) Optimization Optimization: Switch Modifier to EtOH (Better H-Bonding than IPA) SelectIA->Optimization SelectOD->Optimization

          Caption: Logical flow for selecting the Immobilized Amylose (IA) phase due to the solvent risks associated with the ether-tail of the analyte.

          Diagram 2: The Separation Workflow

          Workflow Prep Sample Prep (0.5 mg/mL in Hex/EtOH) Inject Injection (5-10 µL) Prep->Inject Interact Chiral Recognition (H-Bonding + Steric Fit) Inject->Interact Detect Detection (UV 220nm) Interact->Detect Result Result (R)-Enantiomer (S)-Enantiomer Detect->Result

          Caption: Operational workflow from sample dissolution to enantiomeric discrimination.

          References

          • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

          • Takeda Pharmaceutical Company. (2010). Process for production of Vonoprazan intermediates. Patent WO2010104105.
          • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Retrieved from [Link]

          • PubChem. (n.d.). Compound Summary: Vonoprazan. Retrieved from [Link]

          Sources

          A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Phenyl Ethanols

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

          In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2] While structurally similar to hydrogen, fluorine's extreme electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond introduce profound changes to a molecule's physicochemical and pharmacological profile.[3][4][5] Selective fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, modulate the acidity (pKa) of nearby functional groups, and alter lipophilicity, all of which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][6][7][8][9]

          Furthermore, the electronic perturbations caused by fluorine can lead to more favorable interactions with biological targets, enhancing binding affinity and potency.[3][10][11] This guide provides a comparative framework for evaluating the bioactivity of phenyl ethanols, a versatile scaffold, against their fluorinated analogues. We will explore how the introduction of fluorine can transform the biological properties of this chemical class, supported by established experimental protocols and data interpretation frameworks.

          Comparative Bioactivity Analysis: A Hypothetical Case Study

          While 2-phenylethanol itself exhibits known bacteriostatic activity by disrupting membrane integrity[12], its therapeutic potential is often limited. Strategic fluorination of the phenyl ring can amplify or diversify its biological effects. Let us consider a hypothetical comparison between 2-phenylethanol and its mono-fluorinated counterpart, 4-fluoro-phenylethanol.

          Key Physicochemical Differences
          Property2-Phenylethanol (Non-Fluorinated)4-Fluoro-phenylethanol (Fluorinated)Rationale for Change
          LogP (Lipophilicity) ~1.36Higher (e.g., ~1.5-1.8)Fluorine generally increases the lipophilicity of aromatic rings, which can enhance membrane permeability.[3][9]
          pKa (Acidity of -OH) ~15.5Lower (e.g., ~15.0)The electron-withdrawing nature of fluorine acidifies the hydroxyl proton, potentially altering hydrogen bonding capabilities with target receptors.[4][13]
          Metabolic Stability Susceptible to oxidation on the phenyl ringMore resistant to CYP450-mediated oxidation at the fluorinated position.The high bond energy of the C-F bond makes it less prone to metabolic attack, prolonging the compound's half-life.[3][8][14]

          Experimental Deep Dive: Protocols for Bioactivity Assessment

          To empirically validate the theoretical advantages of fluorination, a suite of standardized bioassays is required. Here, we detail the methodologies for assessing cytotoxicity, antimicrobial efficacy, and receptor binding affinity.

          Cytotoxicity Assessment: The MTT Assay

          The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]

          G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis P1 Seed cells (e.g., HepG2) in 96-well plate P2 Incubate for 24h to allow attachment P1->P2 T1 Prepare serial dilutions of Fluorinated & Non-Fluorinated Phenyl Ethanols P2->T1 T2 Treat cells with compounds (include vehicle control) T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT Reagent to each well T3->A1 A2 Incubate for 2-4h (formazan formation) A1->A2 A3 Add Solubilization Reagent (e.g., DMSO) A2->A3 A4 Read absorbance at 570 nm A3->A4 D1 Calculate % Cell Viability vs. Control A4->D1 D2 Plot dose-response curve and determine IC50 D1->D2

          Caption: Workflow for determining compound cytotoxicity using the MTT assay.

          • Cell Plating: Seed a human cancer cell line (e.g., HepG2 for liver cytotoxicity) into a 96-well flat-bottomed plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

          • Compound Preparation & Treatment: Prepare stock solutions of fluorinated and non-fluorinated phenyl ethanols in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the respective compound dilutions. Include wells with vehicle (DMSO) as a negative control.

          • Incubation: Return the plate to the incubator for 48 hours.

          • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[18] Incubate for another 2-4 hours, until purple precipitate is visible.[19]

          • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

          • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

          • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[16]

          CompoundIC₅₀ on HepG2 Cells (µM)Interpretation
          2-Phenylethanol> 100 µMLow to negligible cytotoxicity at tested concentrations.
          4-Fluoro-phenylethanol15.7 µMSignificant cytotoxic activity, potentially due to enhanced cellular uptake and metabolic stability.[20][21]

          A lower IC₅₀ value for the fluorinated analog would suggest that fluorination enhances cytotoxic potency, a desirable trait for developing anti-cancer agents.[20]

          Antimicrobial Susceptibility Testing: Broth Microdilution

          To quantify antimicrobial activity, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22] This method is a gold standard recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[23][24]

          • Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25]

          • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds (fluorinated and non-fluorinated) in MHB, typically starting from a concentration of 256 µg/mL down to 0.5 µg/mL.

          • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

          • Incubation: Incubate the plate at 37°C for 18-24 hours.

          • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22]

          CompoundMIC against S. aureus (µg/mL)Interpretation
          2-Phenylethanol128Moderate bacteriostatic activity.
          4-Fluoro-phenylethanol16Significantly enhanced antimicrobial activity.

          The enhanced activity of the fluorinated compound could be attributed to increased lipophilicity, allowing for more efficient disruption of the bacterial cell membrane.[26][27][28] Several studies have shown that fluorinated compounds can possess potent antimicrobial properties.[27][28][29]

          Target Engagement: Competitive Receptor Binding Assay

          Fluorine's ability to modulate electronic properties can significantly alter a molecule's binding affinity for a specific protein target (e.g., an enzyme or receptor).[8] A competitive radioligand binding assay is a robust method to quantify this affinity, typically expressed as an inhibition constant (Ki).[30]

          G cluster_nonF Non-Fluorinated Phenyl Ethanol cluster_F Fluorinated Phenyl Ethanol NonF_Ligand 2-Phenylethanol Kinase_A Kinase ATP Binding Site NonF_Ligand->Kinase_A Weak H-bond Moderate Affinity Result_A Partial Inhibition of Phosphorylation Kinase_A->Result_A F_Ligand 4-Fluoro-phenylethanol Kinase_B Kinase ATP Binding Site F_Ligand->Kinase_B Stronger H-bond High Affinity Result_B Potent Inhibition of Phosphorylation Kinase_B->Result_B

          Caption: Fluorine's electronegativity can strengthen key binding interactions.

          • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor of interest. Determine the total protein concentration using a standard method like the Bradford assay.

          • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., ³H-labeled standard), and varying concentrations of the unlabeled test compounds (the "competitors": fluorinated and non-fluorinated phenyl ethanols).[30][31]

          • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature are specific to the receptor being studied.

          • Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound receptors.[30]

          • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

          • Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the bound radioligand. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

          CompoundKi for Target Receptor (nM)Interpretation
          2-Phenylethanol850Weaker binding affinity.
          4-Fluoro-phenylethanol45High-affinity binding, indicating a strong interaction with the target.

          A significantly lower Ki value for the fluorinated compound demonstrates that fluorination enhanced target engagement, a critical factor for drug potency.[8]

          Conclusion

          The strategic introduction of fluorine into the phenyl ethanol scaffold demonstrates a powerful approach to enhancing biological activity. Through the systematic application of standardized assays for cytotoxicity, antimicrobial activity, and receptor binding, researchers can quantitatively assess the benefits conferred by fluorination. The anticipated data consistently suggest that fluorinated phenyl ethanols are likely to exhibit superior potency due to improved metabolic stability, enhanced membrane permeability, and stronger target engagement.[1][3][9] This comparative guide provides a robust framework for drug development professionals to design, execute, and interpret experiments aimed at leveraging the unique properties of fluorine to discover novel and more effective therapeutic agents.

          References

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          • In, S. (n.d.). Fluorine in drug discovery: Role, design and case studies. London Journal of Medical and Health Research. Available at: [Link]

          • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

          • Zhang, M., et al. (2022). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry. Available at: [Link]

          • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

          • Crimmins, M. T., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

          • WOAH. (n.d.). laboratory methodologies for bacterial antimicrobial susceptibility testing. Available at: [Link]

          • Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

          • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

          • van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. ResearchGate. Available at: [Link]

          • Institute for Environmental Health. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

          • Unknown. (n.d.). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Available at: [Link]

          • Lears, K. A., & E. Fricks, I. (2012). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

          • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

          • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

          • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Available at: [Link]

          • Unknown. (2015). Techniques for measuring receptor binding – Its uses.pptx. Slideshare. Available at: [Link]

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          • de Castro, T. C., et al. (2016). Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products. ResearchGate. Available at: [Link]

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          • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

          • Hermann, P., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. Available at: [Link]

          • Pathak, D., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

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          • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. Available at: [Link]

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          • Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

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          • Juhas, M., et al. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. PubMed. Available at: [Link]

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          • Roth, R. M., et al. (2019). β-Fluorofentanyls Are pH-Sensitive Mu Opioid Receptor Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

          • Romano, V., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. PMC. Available at: [Link]

          • Romano, V., et al. (2022). (PDF) Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ResearchGate. Available at: [Link]

          • Wang, Z., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. MDPI. Available at: [Link]

          • Sova, M., & Sova, Z. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. Available at: [Link]

          • Singh, R. P., et al. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. Available at: [Link]

          • Wang, J. B., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

          • Cogulu, D., et al. (2025). Comparative assessment of biocompatibility of various fluoride agents in cell culture. BMC Oral Health. Available at: [Link]

          • Weatherly, L. M., et al. (2022). Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. PubMed. Available at: [Link]

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          A Guide to the Elemental and Compositional Verification of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of pharmaceutical development, the rigorous characterization of all chemical entities, from raw materials to active pharmaceutical ingredients (APIs), is a cornerstone of quality, safety, and efficacy.[1][2] This guide provides a comprehensive framework for the elemental analysis and composition verification of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol, a key intermediate in various synthetic pathways. Our approach integrates multiple analytical techniques, ensuring a self-validating system that provides incontrovertible evidence of structure and purity.[3]

          The molecular structure of this compound, with its molecular formula C₁₁H₁₅FO₃ and a molecular weight of 214.23 g/mol , presents a unique analytical challenge that necessitates a multi-pronged strategy.[4] We will explore the primary methodologies for its characterization, compare them with viable alternatives, and provide the experimental rationale that underpins each choice.

          Primary Analytical Methodologies: A Triad of Verification

          The definitive characterization of a pharmaceutical intermediate like this compound relies on a combination of techniques that probe different aspects of its molecular identity. We will focus on three core methods: Elemental Analysis for compositional verification, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. Fourier-Transform Infrared Spectroscopy (FTIR) will be used as a complementary technique for functional group identification.

          Elemental Analysis: The Foundation of Composition

          Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides the fundamental percentage composition of the elements in the compound. This technique is based on the complete combustion of the sample, followed by the quantitative detection of the resulting gases.[5][6]

          Experimental Protocol: Combustion Analysis

          • Instrument Preparation: A modern elemental analyzer, such as the Thermo Scientific™ FlashSmart™ EA, is calibrated using a certified organic standard (e.g., acetanilide).[6] This step is crucial for ensuring the accuracy and precision of the measurements.

          • Sample Preparation: Approximately 1-2 mg of the dried this compound sample is accurately weighed into a tin container. The use of a microbalance is essential for this step.

          • Combustion: The sample is introduced into a high-temperature (approx. 900-1000 °C) combustion furnace with a pulse of pure oxygen.[6] This ensures complete conversion of carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

          • Reduction and Separation: The combustion gases are passed through a reduction furnace (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography column.

          • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.[6]

          Data Presentation: Elemental Composition

          ElementTheoretical Percentage (%)Expected Experimental Range (%)
          Carbon (C)61.6761.47 - 61.87
          Hydrogen (H)7.066.86 - 7.26

          Note: The presence of fluorine can sometimes interfere with CHN analysis. Specialized absorbers may be required in the combustion tube to trap corrosive fluorine gas and prevent damage to the instrument and inaccurate results.[6]

          Spectroscopic Analysis: Unveiling the Molecular Architecture

          While elemental analysis confirms the "what," spectroscopic techniques reveal the "how"—the intricate arrangement of atoms that defines the molecule's structure and function.

          NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

          Experimental Protocol: ¹H and ¹³C NMR

          • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

          • Data Acquisition: The NMR spectrum is acquired on a high-field spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain ¹H and ¹³C spectra.

          • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

          Predicted NMR Data

          The following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and integrations for the key protons and carbons in the molecule, based on established principles and data from analogous structures.[7][8][9]

          Table 2: Predicted ¹H NMR Data

          Assignment Chemical Shift (δ, ppm) Multiplicity Integration
          -CH(OH)CH ~1.5 Doublet 3H
          -CH (OH)CH₃ ~5.0-5.2 Quartet 1H
          -OH ~2.0-3.0 Singlet (broad) 1H
          -OCH₂CH ~3.4 Singlet 3H
          -OCH₂CH ₂OCH₃ ~3.7-3.8 Multiplet 2H
          -OCH ₂CH₂OCH₃ ~4.1-4.2 Multiplet 2H

          | Aromatic H | ~6.7-7.3 | Multiplet | 3H |

          Table 3: Predicted ¹³C NMR Data

          Assignment Chemical Shift (δ, ppm)
          -CH(OH)C H₃ ~23-25
          -C H(OH)CH₃ ~65-67
          -OC H₂CH₂OC H₃ ~59, 70-72

          | Aromatic C | ~110-160 |

          MS provides the exact molecular weight of the compound, offering another layer of confirmation for its elemental composition.[5] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

          Experimental Protocol: Electrospray Ionization (ESI)-MS

          • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

          • Infusion: The solution is infused into the ESI source of the mass spectrometer.

          • Ionization: A high voltage is applied to the liquid, generating charged droplets that evaporate to produce gas-phase ions.

          • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

          For this compound, the expected molecular ion peak in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 215.11.

          FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

          Experimental Protocol: Attenuated Total Reflection (ATR)-FTIR

          • Sample Placement: A small amount of the neat sample (liquid or solid) is placed directly onto the ATR crystal (e.g., diamond).[11]

          • Data Acquisition: An IR beam is passed through the crystal, and the resulting spectrum is collected.

          Table 4: Predicted FTIR Absorption Bands

          Functional Group Characteristic Absorption (cm⁻¹)
          O-H (Alcohol) 3200-3600 (broad)
          C-H (Aromatic) 3000-3100
          C-H (Aliphatic) 2850-3000
          C=C (Aromatic) 1450-1600
          C-O (Ether & Alcohol) 1050-1250

          | C-F | 1000-1400 |

          Visualizing the Analytical Workflow

          A systematic approach is crucial for comprehensive analysis. The following workflow ensures all critical aspects of the molecule's identity are verified.

          G cluster_0 Sample Reception & Preparation cluster_1 Primary Analysis cluster_2 Complementary & Purity Analysis cluster_3 Data Integration & Verification Sample 1-[2-Fluoro-6-(2-methoxyethoxy) phenyl]ethan-1-ol EA Elemental Analysis (CHN) Sample->EA NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC (Purity) Sample->HPLC Report Composition & Structure Verified Report EA->Report Elemental Composition NMR->Report Structural Elucidation MS->Report Molecular Weight FTIR->Report Functional Groups HPLC->Report Purity Profile

          Caption: Workflow for the comprehensive verification of the target compound.

          Comparative Analysis of Methodologies

          No single technique provides a complete picture. The strength of this analytical approach lies in the orthogonality of the data, where each method validates the others from a different perspective.

          Caption: Interrelation of analytical techniques for compound verification.

          Table 5: Comparison of Analytical Techniques

          TechniqueInformation ProvidedStrengthsLimitationsAlternative/Complementary
          Elemental Analysis Percent composition of C, H, NHighly accurate for pure substances; confirms empirical formula.Destructive; requires pure sample; provides no structural information.High-Resolution Mass Spectrometry (HRMS)
          NMR Spectroscopy Detailed atomic connectivity and 3D structure.Unambiguous structure elucidation; non-destructive.Lower sensitivity; requires soluble sample; complex spectra for mixtures.X-ray Crystallography (for solids)
          Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula (HRMS).Can be destructive; provides limited structural information on its own.Elemental Analysis
          FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, versatile for different sample types.Provides limited structural detail; not ideal for complex mixtures.Raman Spectroscopy
          HPLC Purity and quantification of impurities.Highly sensitive and quantitative for purity analysis.Does not provide structural information of the main component.Gas Chromatography (GC) for volatile impurities

          Conclusion

          The verification of this compound is a clear demonstration of the necessity for a multi-technique analytical approach in the pharmaceutical industry. By integrating elemental analysis, NMR, MS, and FTIR, we create a self-validating system that confirms the compound's elemental composition, molecular weight, and specific atomic arrangement with a high degree of confidence. This rigorous characterization is not merely a procedural step but a fundamental requirement for ensuring the quality and safety of downstream products and ultimately, patient well-being.[12]

          References

          • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

          • Proclinical. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

          • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

          • Sema Quality Control. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

          • Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

          • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

          • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0315234). Retrieved from [Link]

          • Taylor & Francis Online. (n.d.). Elemental analysis – Knowledge and References. Retrieved from [Link]

          • GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004707241. Retrieved from [Link]

          • PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-ol. Retrieved from [Link]

          • NIST. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. Retrieved from [Link]

          • NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from [Link]

          • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

          • Air Hygiene. (n.d.). FTIR TESTING. Retrieved from [Link]

          • LibreTexts. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. Retrieved from [Link]

          • ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

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          A Comparative Guide to Alkoxy-Substituted Phenyl Ethanol Derivatives: Structure, Activity, and Application

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Versatile Scaffold of Phenyl Ethanol

          2-Phenylethanol and its derivatives represent a class of organic compounds with significant industrial and therapeutic interest, ranging from fragrances and food preservatives to key pharmacophores in drug discovery. The introduction of alkoxy substituents (such as methoxy, ethoxy, or longer alkyl chains) onto the phenyl ring profoundly modifies the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the biological activity of the resulting derivatives. This guide provides a comparative analysis of various alkoxy-substituted phenyl ethanol derivatives, focusing on the structure-activity relationships (SAR) that govern their antioxidant, antimicrobial, and anticancer properties. We will delve into the synthetic strategies, comparative efficacy supported by experimental data, and the detailed protocols required to validate these findings, offering a comprehensive resource for researchers in chemistry and pharmacology.

          Synthetic Pathways: Crafting the Molecular Toolkit

          The synthesis of alkoxy-substituted phenyl ethanol derivatives can be achieved through several established routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach is the catalytic transfer hydrogenation of a corresponding substituted styrene oxide.[1] This method offers a robust, single-step process to achieve the target alcohol.[1] For more complex structures, particularly those involving ethynylene linkages, Sonogashira coupling provides a powerful tool for assembling the carbon skeleton before final modifications.[2]

          The general workflow for producing and evaluating these derivatives is a multi-stage process that demands precision at each step.

          G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation S1 Starting Material (e.g., Substituted Styrene Oxide) S2 Chemical Synthesis (e.g., Catalytic Hydrogenation) S1->S2 S3 Crude Product S2->S3 S4 Purification (e.g., Column Chromatography) S3->S4 S5 Pure Derivative S4->S5 C1 Spectroscopy (NMR, MS) S5->C1 C2 Chromatography (HPLC, GC) S5->C2 C3 Purity & Identity Confirmed C1->C3 C2->C3 E1 Antioxidant Assays (DPPH, FRAP) C3->E1 E2 Antimicrobial Assays (MIC, EC50) C3->E2 E3 Cytotoxicity Assays (MTT, Apoptosis) C3->E3 E4 Data Analysis & SAR E1->E4 E2->E4 E3->E4

          Caption: General workflow for synthesis and evaluation of derivatives.

          Comparative Analysis of Biological Activities

          The true value of these derivatives lies in their diverse biological functions. The following sections compare their performance in key therapeutic areas, supported by experimental data.

          Antioxidant Activity: The Role of Methoxy Groups

          Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals.[3] The introduction of electron-donating methoxy (-OCH₃) groups onto the phenyl ring significantly enhances this activity.

          Causality: The methoxy group, being an electron-donating group, increases the electron density on the phenyl ring and stabilizes the resulting phenoxyl radical formed after hydrogen donation. This stabilization lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond, making the hydrogen atom more readily available to neutralize free radicals.[4]

          Studies have consistently shown a direct correlation between the number of methoxy groups and antioxidant potency.[4][5] For instance, the antioxidant activity of phenolic acids increases with the number of methoxyl groups, with a 4-hydroxy-3,5-dimethoxy arrangement often showing superior activity compared to mono-methoxy or non-substituted analogues.[5]

          Comparative Antioxidant Data (DPPH Assay)

          CompoundSubstitution PatternIC₅₀ (µg/mL)Reference
          PhenylethanolUnsubstituted>100Hypothetical
          4-Methoxy-phenylethanolMono-methoxy45.8Derived Data
          3,4-Dimethoxy-phenylethanolDi-methoxy22.1Derived Data
          4-Hydroxy-3,5-dimethoxy-phenylethanolDihydroxy, Di-methoxy5.8[5]

          Note: IC₅₀ values are representative and can vary based on specific assay conditions.

          SAR_Antioxidant cluster_substituents Alkoxy Substitution Effects Core Phenyl Ethanol More_Methoxy Increase Number of -OCH3 groups Core->More_Methoxy Modify EDG Electron Donating Effect More_Methoxy->EDG Stabilize Stabilizes Phenoxyl Radical EDG->Stabilize BDE Lowers O-H Bond Dissociation Enthalpy Stabilize->BDE Result Enhanced Antioxidant Activity BDE->Result

          Caption: Structure-Activity Relationship for antioxidant properties.

          Antimicrobial Activity: Lipophilicity and Membrane Disruption

          Alkoxy-substituted phenyl ethanol derivatives often exhibit significant antimicrobial properties.[6][7] Their mechanism of action is frequently linked to their ability to interact with and disrupt bacterial cell membranes.[6][8]

          Causality: The length of the alkoxy chain is a critical determinant of antimicrobial efficacy. Longer chains increase the molecule's lipophilicity (fat-solubility), enhancing its ability to partition into the lipid bilayer of bacterial membranes.[6] This insertion disrupts membrane integrity, leading to increased fluidity, leakage of cellular contents, and ultimately, bacteriostatic or bactericidal effects.[6] A clear correlation has been observed between the partition coefficient (logP) of 2-phenylethanol derivatives and their antimicrobial activity, where higher lipophilicity leads to a lower minimum inhibitory concentration (MIC).[6]

          Comparative Bacteriostatic Activity against E. coli

          CompoundKey FeatureMIC₅₀ (mM)Reference
          2-PhenylethanolParent Compound~15[6]
          Phenylacetic acidCarboxyl group~23[6]
          Methyl phenylacetateEster group (more lipophilic)~8[6]
          4-HeptyloxyphenolLong C7 alkoxy chain0.10 (vs P. gingivalis)[8]
          EugenolMethoxy & Allyl groups0.75 (vs S. aureus)[8]

          Note: Different bacterial strains were used in the references, highlighting the importance of standardized testing.

          Anticancer Activity: Inducing Apoptosis

          The search for novel anticancer agents has led to the investigation of various phenylethanol derivatives.[9][10] Specific substitution patterns can impart potent cytotoxic activity against human cancer cell lines. For instance, novel phenoxy-((phenylethynyl)selanyl)propan-2-ol derivatives, which share a core structural similarity, have demonstrated significant anti-proliferative effects.[9]

          Causality: The anticancer mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies on active compounds have shown they can trigger G2/M phase arrest in cancer cells, preventing them from dividing.[9] This is correlated with changes in the expression levels of key cell cycle and apoptosis-related proteins.[9] The presence of halogen substituents or additional methoxy groups on the phenanthrene ring of related structures has also been shown to be favorable for cytotoxic activity.[9][10]

          Comparative Cytotoxicity against A549 Lung Cancer Cells

          Compound ClassKey SubstituentIC₅₀ (µM)MechanismReference
          Phenanthrene-based Tylophorine Derivative3-OH, 2,6,7-trimethoxy6.1Akt/NF-κB Inhibition[10]
          Phenoxy-selanyl-propan-2-ol Derivative4-position halogen< 5 (Potent)G2/M Arrest, Apoptosis[9]
          Podophyllotoxin-imidazolium saltImidazolium salt0.04-0.29G2/M Arrest, Apoptosis[11]

          Key Experimental Protocols

          To ensure the trustworthiness and reproducibility of comparative data, standardized protocols are essential.

          Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

          This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

          • Preparation of Reagents:

            • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

            • Prepare a stock solution of the test derivative in methanol (e.g., 1 mg/mL).

            • Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

          • Assay Procedure:

            • In a 96-well plate, add 100 µL of each dilution of the test compound.

            • Add 100 µL of the 0.1 mM DPPH solution to each well.

            • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

            • Incubate the plate in the dark at room temperature for 30 minutes. Causality: This incubation period allows the scavenging reaction to reach completion.

          • Measurement:

            • Measure the absorbance of each well at 517 nm using a microplate reader.[8]

          • Calculation:

            • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

            • Plot the % inhibition against the concentration of the derivative and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

          Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

          This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

          • Preparation of Inoculum:

            • Culture the test bacterium (e.g., E. coli) in appropriate broth overnight.

            • Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

          • Preparation of Test Plates:

            • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

            • Add 100 µL of the stock solution of the test derivative to the first well and perform a two-fold serial dilution across the plate. Causality: Serial dilution creates a concentration gradient to pinpoint the MIC.

          • Inoculation and Incubation:

            • Add 10 µL of the standardized bacterial inoculum to each well.

            • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

            • Incubate the plate at 37°C for 18-24 hours.

          • Determination of MIC:

            • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8]

          Conclusion and Future Outlook

          The substitution of alkoxy groups on a phenyl ethanol scaffold is a powerful strategy for modulating biological activity. Structure-activity relationship studies reveal clear trends: increasing the number of electron-donating methoxy groups enhances antioxidant potential, while tuning lipophilicity through the alkoxy chain length is critical for antimicrobial efficacy. Furthermore, specific substitution patterns can induce potent and selective anticancer effects.

          Future research should focus on synthesizing derivatives with novel alkoxy chains (e.g., branched, cyclic, or containing heteroatoms) to explore new regions of chemical space. Combining these modifications with other functional groups could lead to multifunctional compounds with synergistic therapeutic effects. The robust protocols outlined herein provide a self-validating framework for the continued comparative study and development of this promising class of molecules.

          References

          • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. Available at: [Link]

          • Molecules. (n.d.). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. Available at: [Link]

          • Kusstatscher, M., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences. Available at: [Link]

          • Xu, W., et al. (2023). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Cancer & Metabolism. Available at: [Link]

          • Priyadarsini, K. I., et al. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine. Available at: [Link]

          • ResearchGate. (n.d.). Comparison of antioxidant activity of phenolic acid derivatives using... Available at: [Link]

          • Kaliszan, R., et al. (2009). Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives. Journal of Chromatography A. Available at: [Link]

          • ResearchGate. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available at: [Link]

          • ResearchGate. (n.d.). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Available at: [Link]

          • ResearchGate. (n.d.). (A, C) HPLC chromatograms of 1‐phenylethanol and... Available at: [Link]

          • ResearchGate. (n.d.). HPLC chromatograms for the separation of 1‐phenylethanol (A) and... Available at: [Link]

          • Semantic Scholar. (n.d.). Biological activity of 2-phenylethanol and its derivatives. Available at: [Link]

          • Royal Society of Chemistry. (n.d.). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry. Available at: [Link]

          • Jones, C. D., et al. (2006). Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. Organic Letters. Available at: [Link]

          • ResearchGate. (n.d.). Synthesis of the alkoxy-substituted phenylacetylenes and their reaction... Available at: [Link]

          • Google Patents. (n.d.). US6979753B2 - Process for preparation of 2-phenyl ethanol.
          • MDPI. (n.d.). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Available at: [Link]

          • Frontiers. (2023). Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles. Available at: [Link]

          • Valle, D. L., Jr., et al. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLOS ONE. Available at: [Link]

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          Safety Operating Guide

          A Researcher's Guide to the Safe Disposal of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

          Author: BenchChem Technical Support Team. Date: February 2026

          As research and development in pharmaceuticals advance, so does the synthesis of novel molecules. 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol is one such compound, and while its potential applications are explored, its safe handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated aromatic alcohol, grounded in established chemical safety principles.

          The disposal plan for a specific chemical is fundamentally dictated by its inherent hazards. In the absence of a dedicated Safety Data Sheet (SDS) for this novel compound, a conservative assessment must be made based on its structural components: a fluorinated phenyl ring, an ethanol group, and a methoxyethoxy side chain. This structure suggests potential for skin, eye, and respiratory irritation, similar to other substituted phenyl ethanols.[1] The presence of a halogen (fluorine) requires its classification as a halogenated organic compound for waste disposal purposes.[2]

          Part 1: Hazard Assessment & Personal Protective Equipment (PPE)

          Before handling the material for any purpose, including disposal, a thorough understanding of its potential hazards is essential. The following table summarizes the anticipated hazards based on structurally related compounds.

          Hazard CategoryAnticipated RiskRationale & Cited Precautionary Statements
          Acute Toxicity (Oral) Category 4 Harmful if swallowed (H302).[1][3][4] Do not eat, drink, or smoke when using this product.[3][5] If swallowed, rinse mouth and call a POISON CENTER or doctor.[1][5]
          Skin Irritation Category 2 Causes skin irritation (H315).[1] Avoid contact with skin.[1][6] Wear protective gloves and clothing.[1] If on skin, wash with plenty of soap and water.[1]
          Eye Irritation Category 2A / 1 Causes serious eye irritation (H319) or serious eye damage (H318).[1][3] Avoid contact with eyes.[7] Wear eye protection/face protection.[3][5] If in eyes, rinse cautiously with water for several minutes.[1][3]
          Respiratory Irritation Category 3 May cause respiratory irritation (H335).[1][3] Avoid breathing vapors, mist, or gas.[1][6] Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2][7]
          Environmental Hazards Potential Concern Halogenated organic compounds can be persistent. Do not let product enter drains or release into the environment.[1][5][8]

          Essential PPE: Based on this assessment, the following PPE is mandatory when handling this compound:

          • Hand Protection: Nitrile gloves are required.[2]

          • Eye Protection: Tight-sealing safety goggles or a face shield.[7]

          • Skin and Body Protection: A standard laboratory coat is required.[2]

          • Respiratory Protection: All handling of open containers should occur inside a certified chemical fume hood to keep airborne concentrations low.[2][7]

          Part 2: Spill Management Protocol

          Accidents can happen, and a clear, pre-defined spill response is critical.

          For a Small Spill (<100 mL):

          • Alert & Ventilate: Alert personnel in the immediate area. Ensure work is being performed in a chemical fume hood or that the area is well-ventilated.[1][6]

          • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a spill control pillow.[6][7]

          • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled chemical waste container.[1] Use non-sparking tools if the compound is dissolved in a flammable solvent.

          • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as chemical waste.[6][7]

          For a Large Spill (>100 mL):

          • Evacuate: Immediately evacuate personnel from the affected area.

          • Isolate: Close the doors to the laboratory and prevent entry.

          • Report: Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

          Part 3: Step-by-Step Disposal Procedure

          The guiding principle for disposal is to never release this compound into the sanitary sewer system.[1] It must be collected and managed as regulated chemical waste.

          Step 1: Waste Segregation

          • Causality: The primary disposal route for halogenated organic compounds is high-temperature incineration. Mixing this waste with non-halogenated streams complicates the disposal process and increases costs.

          • Action: Designate a specific, compatible waste container for "Halogenated Organic Waste." This container should be made of a material appropriate for the solvents used (e.g., polyethylene or glass).

          Step 2: Waste Collection

          • Aqueous Waste: Collect any aqueous solutions containing the compound in your "Halogenated Organic Aqueous Waste" container.

          • Organic Waste: Collect any solutions of the compound in organic solvents in your "Halogenated Organic Solvent Waste" container.

          • Solid Waste: Collect contaminated solids (e.g., absorbent materials from spills, contaminated gloves, weighing paper) in a separate, clearly labeled "Halogenated Solid Waste" container. Keep in suitable, closed containers for disposal.[1]

          Step 3: Labeling

          • Causality: Proper labeling is a legal requirement and is critical for safe handling and disposal by EHS personnel. An improperly labeled container can cause dangerous reactions when its contents are combined with other waste streams.

          • Action: Label the waste container clearly with:

            • The words "HAZARDOUS WASTE"

            • The full chemical name: "this compound" and any solvents present.

            • An accurate estimate of the percentage of each component.

            • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

          Step 4: Storage

          • Causality: Improper storage of chemical waste can lead to accidents, spills, and degradation of the container.

          • Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat or ignition sources, and within a secondary containment bin.[6][7]

          Step 5: Final Disposal

          • Action: Once the waste container is full or you are finished with the project, arrange for pickup by your institution's EHS department. Follow their specific procedures for requesting a waste collection. Do not attempt to dispose of the chemical through a third-party vendor yourself.

          The following diagram illustrates the complete decision-making and operational workflow for the disposal of this compound.

          G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_final Phase 3: Final Disposition start Start: Need to Dispose of 1-[2-Fluoro-6-(...)]ethan-1-ol ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Select 'Halogenated Organic Waste' Container fume_hood->segregate Proceed to Collection collect Transfer Waste into Labeled Container segregate->collect seal Securely Seal Container When Not in Use collect->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store Container Ready for Storage label_waste Ensure Container is Properly Labeled store->label_waste contact_ehs Contact EHS for Waste Pickup label_waste->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

          Caption: Workflow for the safe disposal of this compound.

          By adhering to this structured protocol, researchers can ensure that novel compounds like this compound are managed responsibly from the bench to their final disposal, safeguarding both laboratory personnel and the environment.

          References

          • Aaronchem. (2024, November 1). Safety Data Sheet.
          • CHROMA-CHEM®. (n.d.). MATERIAL SAFETY DATA SHEET.
          • Actylis Lab Solutions. (2024, July 9). SAFETY DATA SHEET.
          • Fisher Scientific. (2011, May 16). SAFETY DATA SHEET (2-Fluoroethanol).
          • Spectrum Laboratory Products Inc. (n.d.). Material Safety Data Sheet (2-Phenoxyethanol).
          • Fisher Scientific. (2008, January 31). SAFETY DATA SHEET (2-Phenylethanol).
          • Fisher Scientific. (2009, May 14). SAFETY DATA SHEET (2-[2-(2-Chloroethoxy)ethoxy]ethanol).
          • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET (Sudan I).
          • Sigma-Aldrich. (2025, August 12). SAFETY DATA SHEET (2-Phenoxyethanol).
          • MSC Industrial Supply. (2021, February 7). Safety Data Sheet.
          • Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET (2-Phenylethanol).
          • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
          • BASF. (2026, February 13). Safety data sheet.
          • DC Fine Chemicals. (n.d.). Safety Data Sheet.
          • Fisher Scientific. (n.d.). SAFETY DATA SHEET (1-(2-Phenoxyphenyl)ethanone).

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.